Lanisidenib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2135537-20-9 |
|---|---|
Formule moléculaire |
C28H23ClF3N5O4S |
Poids moléculaire |
618.0 g/mol |
Nom IUPAC |
(3S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-2-(4-cyano-2-pyridinyl)-N-(3-fluorophenyl)-1,1-dioxo-1,2-thiazolidine-3-carboxamide |
InChI |
InChI=1S/C28H23ClF3N5O4S/c29-22-7-2-1-6-21(22)25(26(38)35-19-14-28(31,32)15-19)36(20-5-3-4-18(30)13-20)27(39)23-9-11-42(40,41)37(23)24-12-17(16-33)8-10-34-24/h1-8,10,12-13,19,23,25H,9,11,14-15H2,(H,35,38)/t23-,25-/m0/s1 |
Clé InChI |
LJHJHBULGHFPID-ZCYQVOJMSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of IDH1 Inhibition in Acute Myeloid Leukemia: A Technical Guide to Ivosidenib
Disclaimer: Information regarding a specific drug named "Lanisidenib" is not available in publicly accessible scientific literature or clinical trial databases. This technical guide will therefore focus on the well-characterized, FDA-approved isocitrate dehydrogenase-1 (IDH1) inhibitor, Ivosidenib (Tibsovo®) , as a representative agent for this class of drugs in the context of IDH1-mutant Acute Myeloid Leukemia (AML). The principles and mechanisms described are based on extensive preclinical and clinical research on Ivosidenib and are expected to be broadly applicable to other selective inhibitors of mutant IDH1.
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) gene represent a distinct molecular subtype of Acute Myeloid Leukemia (AML), occurring in approximately 6-10% of patients. These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic dysregulation and a block in myeloid differentiation, a key driver of leukemogenesis.[2][3] Ivosidenib is an oral, potent, and selective small-molecule inhibitor of the mutant IDH1 enzyme.[4][5] By binding to the mutated enzyme, Ivosidenib blocks the production of 2-HG, thereby restoring normal epigenetic regulation and promoting the differentiation of leukemic blasts into mature myeloid cells.[2][4] This targeted therapy has demonstrated significant clinical efficacy, leading to durable remissions and improved survival in patients with IDH1-mutant AML.[6][7]
The Role of Mutant IDH1 in AML Pathogenesis
The wild-type IDH1 enzyme, located in the cytoplasm and peroxisomes, catalyzes the oxidative decarboxylation of isocitrate to α-KG while reducing NADP+ to NADPH.[5] In AML, specific heterozygous point mutations, most commonly at the R132 residue of the enzyme's active site, alter its function.[4] Instead of converting isocitrate to α-KG, the mutant IDH1 (mIDH1) enzyme gains a new function: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[5][8]
The accumulation of 2-HG to millimolar concentrations is the central oncogenic event. 2-HG acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, which are crucial for various cellular processes. The most critical of these in the context of AML are:
-
TET (Ten-Eleven Translocation) family of DNA hydroxylases: These enzymes are responsible for DNA demethylation. Their inhibition by 2-HG leads to a state of global DNA hypermethylation.
-
Histone Lysine Demethylases (KDMs): Inhibition of these enzymes results in histone hypermethylation.
This widespread epigenetic dysregulation alters gene expression, leading to a block in hematopoietic stem and progenitor cell differentiation and promoting the proliferation of immature myeloid blasts, the hallmark of AML.[3][9]
Ivosidenib's Mechanism of Action
Ivosidenib is a selective, allosteric inhibitor that specifically targets the mutant IDH1 enzyme.[5] It binds to the mIDH1 protein, inducing a conformational change that blocks its neomorphic activity.[5] This targeted inhibition has two primary consequences:
-
Reduction of 2-HG Levels: Ivosidenib treatment leads to a rapid and sustained decrease in the intracellular and plasma levels of the oncometabolite 2-HG.[2][3]
-
Restoration of Myeloid Differentiation: By lowering 2-HG levels, the competitive inhibition of α-KG-dependent dioxygenases is relieved. This allows for the reversal of the hypermethylation phenotype, restoring normal gene expression patterns that govern myeloid differentiation.[4][10] Consequently, leukemic blasts are induced to mature into functional neutrophils and other myeloid cells.[2]
This mechanism of inducing differentiation, rather than direct cytotoxicity, is a key characteristic of IDH inhibitor therapy.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
- 10. benchchem.com [benchchem.com]
The Impact of Ivosidenib on Hematopoietic Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivosidenib (formerly AG-120) is a first-in-class, oral, small-molecule inhibitor of a mutated form of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] Mutations in the IDH1 gene are a key driver in several hematologic malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[3] The mutant IDH1 enzyme neomorphically produces the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, including TET2 and Jumonji C (JmjC) domain-containing histone demethylases.[1][4] This disruption of epigenetic regulation leads to a block in hematopoietic stem and progenitor cell (HSPC) differentiation, contributing to the pathogenesis of these diseases.[3][4] Ivosidenib selectively targets the mutant IDH1 protein, leading to a reduction in 2-HG levels and the subsequent restoration of normal hematopoietic differentiation.[1][3] This technical guide provides an in-depth overview of the mechanism of action of Ivosidenib, its quantitative effects on hematopoietic differentiation, and detailed protocols for key experimental assays used to assess its impact.
Mechanism of Action: Reversing the Differentiation Block
The primary mechanism of action of Ivosidenib is the inhibition of the mutated IDH1 enzyme, which is prevalent in certain hematologic cancers. This targeted inhibition sets off a cascade of events that ultimately restores normal hematopoietic differentiation.
Mutant IDH1 converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, which are crucial for normal cellular processes. Key among these are:
-
TET (Ten-Eleven Translocation) enzymes: These enzymes are responsible for the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a critical step in DNA demethylation.[1][4]
-
JmjC domain-containing histone demethylases: These enzymes remove methyl groups from histone proteins, thereby regulating gene expression.[5]
By inhibiting these enzymes, 2-HG induces a state of global DNA and histone hypermethylation, leading to altered gene expression and a block in the differentiation of hematopoietic progenitor cells.[1][4]
Ivosidenib specifically binds to and inhibits the mutant IDH1 enzyme, leading to a significant reduction in the production of 2-HG.[1][3] This decrease in oncometabolite levels relieves the inhibition of TET enzymes and JmjC histone demethylases, allowing for the restoration of normal epigenetic regulation.[1][4] Consequently, the block on hematopoietic differentiation is lifted, and leukemic blasts are induced to differentiate into mature myeloid cells.[3]
Quantitative Impact on Hematopoietic Differentiation
Clinical studies of Ivosidenib in patients with IDH1-mutated hematologic malignancies have provided significant quantitative data on its effects on both myeloid and erythroid differentiation.
Myeloid Differentiation in Acute Myeloid Leukemia (AML)
The primary therapeutic effect of Ivosidenib in AML is the induction of differentiation in leukemic blasts. This is reflected in the clinical response rates observed in various trials.
| Clinical Endpoint | Phase 1 (Relapsed/Refractory AML)[6] | Phase 1 (Relapsed/Refractory AML)[7] |
| Overall Response Rate (ORR) | 41.9% | 41.6% |
| Complete Remission (CR) | 24.0% | 21.6% |
| CR with Partial Hematologic Recovery (CRh) | 7.8% (CR+CRh = 31.8%) | 8.8% (CR+CRh = 30.4%) |
| Median Duration of CR (months) | 10.1 | 9.3 |
| Median Time to CR (months) | Not Specified | 2.8 |
Erythroid Differentiation and Transfusion Independence
While the primary focus has been on myeloid differentiation, Ivosidenib has also demonstrated a significant impact on the erythroid lineage, particularly in patients with myelodysplastic syndrome (MDS). A key indicator of this is the rate of transfusion independence.
| Clinical Endpoint | Phase 1 (Relapsed/Refractory MDS)[8][9] | IDIOME Trial (High-Risk MDS, First-Line)[10] |
| Red Blood Cell (RBC) Transfusion Independence | 71.4% of baseline dependent patients became independent | 78% of patients remained transfusion independent at 56 days |
| Platelet Transfusion Independence | 75.0% of baseline dependent patients became independent | Not Specified |
Experimental Protocols
Flow Cytometry for Myeloid Differentiation Markers
Flow cytometry is a critical tool for assessing the differentiation status of hematopoietic cells by detecting the expression of specific cell surface and intracellular markers.
Objective: To quantify the expression of myeloid differentiation markers (e.g., CD11b, CD15) on AML cells following treatment with Ivosidenib.
Materials:
-
Bone marrow aspirate or peripheral blood sample
-
Ficoll-Paque PLUS for mononuclear cell isolation
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Fluorochrome-conjugated monoclonal antibodies (e.g., CD45, CD34, CD117, CD13, CD33, CD11b, CD15, MPO)[11][12][13]
-
Fixation and permeabilization buffers (for intracellular staining, e.g., MPO)
-
Flow cytometer
Procedure:
-
Sample Preparation: Isolate mononuclear cells from the bone marrow or peripheral blood sample using Ficoll-Paque density gradient centrifugation.
-
Cell Staining (Surface Markers):
-
Wash the isolated cells with PBS containing 2% FBS.
-
Resuspend the cells in staining buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., CD45, CD34, CD117, CD13, CD33, CD11b, CD15) to the cell suspension.[11][12][13]
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
-
Fixation and Permeabilization (for Intracellular Markers):
-
If staining for intracellular markers like Myeloperoxidase (MPO), fix and permeabilize the cells according to the manufacturer's protocol.
-
-
Cell Staining (Intracellular Markers):
-
Add the fluorochrome-conjugated antibody against the intracellular marker (e.g., MPO) to the permeabilized cells.[13]
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the stained cells in PBS.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on the blast population based on CD45 and side scatter characteristics.[13]
-
Analyze the expression of myeloid differentiation markers (CD11b, CD15) on the gated blast population to assess the degree of maturation. An increase in the percentage of cells expressing these markers indicates myeloid differentiation.
-
Colony-Forming Unit (CFU) Assay
The CFU assay is a functional in vitro assay used to quantify hematopoietic progenitor cells and assess their differentiation potential into various lineages.
Objective: To determine the number and type of hematopoietic colonies formed from progenitor cells treated with Ivosidenib.
Materials:
-
Isolated mononuclear cells or CD34+ enriched cells
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal bovine serum (FBS)
-
Semi-solid methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines (e.g., EPO, G-CSF, GM-CSF, IL-3, SCF)[14][15]
-
35 mm culture dishes
-
Sterile water
-
Inverted microscope
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of mononuclear cells or enriched CD34+ cells in IMDM with 2% FBS.[14]
-
Plating:
-
Add the cell suspension to the methylcellulose (B11928114) medium at the desired cell density.
-
Vortex the mixture thoroughly to ensure a homogenous cell distribution.
-
Allow the tube to stand for 5-10 minutes for bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell-methylcellulose mixture into the center of a 35 mm culture dish.
-
Gently rotate the dish to spread the medium evenly.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish containing an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 14-16 days.[14]
-
-
Colony Identification and Enumeration:
-
After the incubation period, identify and count the different types of colonies using an inverted microscope.
-
Colony types include:
-
An increase in the number and size of differentiated colonies (CFU-GM, BFU-E, CFU-E) relative to undifferentiated blast colonies indicates a pro-differentiating effect of the treatment.
-
Conclusion
Ivosidenib represents a significant advancement in the targeted therapy of hematologic malignancies harboring IDH1 mutations. Its mechanism of action, centered on the inhibition of mutant IDH1 and the subsequent reduction of the oncometabolite 2-HG, effectively reverses the epigenetic block on hematopoietic differentiation. The quantitative data from clinical trials demonstrate a clear and robust induction of both myeloid and erythroid differentiation, leading to durable clinical responses and improved hematologic parameters. The experimental protocols detailed in this guide provide a framework for the continued investigation of Ivosidenib and other differentiation-inducing agents, facilitating further research into their impact on hematopoietic stem cell fate and their potential to improve outcomes for patients with these challenging diseases.
References
- 1. TET2 as an epigenetic master regulator for normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivosidenib leads to complete responses in 32% of IDH1-mutated relapsed/refractory AML | MDedge [mdedge.com]
- 3. researchgate.net [researchgate.net]
- 4. DNA methylation disruption reshapes the hematopoietic differentiation landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oncometabolite 2‐hydroxyglutarate inhibits histone lysine demethylases | EMBO Reports [link.springer.com]
- 6. hcplive.com [hcplive.com]
- 7. Ivosidenib, New IDH1 Inhibitor, Elicits Complete Response in Relapsed Acute Myeloid Leukemia - Personalized Medicine in Oncology [personalizedmedonc.com]
- 8. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Ivosidenib for High-Risk MDS - HealthTree for Myelodysplastic Syndromes [healthtree.org]
- 11. Acute Myeloid Leukemia: Diagnosis and Evaluation by Flow Cytometry | MDPI [mdpi.com]
- 12. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Human and Mouse Hematopoietic Colony-Forming Cell Assays | Springer Nature Experiments [experiments.springernature.com]
Lanisidenib: A Chemical Probe for Interrogating IDH1 Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML), glioma, and chondrosarcoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis through epigenetic dysregulation. Lanisidenib (GSK321) is a potent and selective small-molecule inhibitor of mutant IDH1 (mIDH1) enzymes. Its ability to specifically target the mutated form of the enzyme makes it an invaluable chemical probe for elucidating the complex biology of mIDH1 in both in vitro and in vivo settings. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed protocols for its application in key experimental assays. Furthermore, it presents quantitative data in a structured format and visualizes critical signaling pathways and experimental workflows to facilitate its use as a robust research tool.
Introduction to this compound (GSK321)
This compound is an allosteric inhibitor that binds to a pocket formed at the dimer interface of the mIDH1 enzyme. This binding event locks the enzyme in an open conformation, preventing the conformational changes required for its catalytic activity. Consequently, this compound effectively blocks the conversion of α-ketoglutarate (α-KG) to 2-HG. Its high potency and selectivity for various IDH1 mutants over the wild-type (WT) enzyme and the related IDH2 mutants make it a superior tool for studying the specific consequences of mIDH1 activity.
Data Presentation
Biochemical Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound (GSK321) against various IDH1 and IDH2 enzymes.
| Target Enzyme | This compound (GSK321) IC50 (nM) | Reference |
| IDH1 Mutants | ||
| IDH1-R132H | 4.6 | [1] |
| IDH1-R132C | 3.8 | [1] |
| IDH1-R132G | 2.9 | [1] |
| Wild-Type Enzymes | ||
| IDH1-WT | 46 | [1] |
| IDH2-WT | >100-fold selectivity vs. mIDH1 | [1] |
| IDH2 Mutants | ||
| IDH2-R140Q | >100-fold selectivity vs. mIDH1 | |
| IDH2-R172K | >100-fold selectivity vs. mIDH1 |
Cellular Activity
This compound demonstrates potent inhibition of 2-HG production in cellular contexts harboring IDH1 mutations.
| Cell Line | IDH1 Mutation | This compound (GSK321) EC50 (nM) for 2-HG Inhibition | Reference |
| HT1080 | R132C | 85 | [1] |
In Vivo Efficacy of a Structurally Related Analog (GSK864)
GSK864, a close structural analog of this compound with improved pharmacokinetic properties, has been used in in vivo studies to probe the effects of mIDH1 inhibition.
| Parameter | Value | Species | Dosing | Reference |
| Inhibition of 2-HG | EC50 of 320 nM in HT1080 cells | [2] | ||
| In Vivo Activity | Reduction of leukemic blasts | Mice (AML xenograft) | 213 mg/kg, i.p. | [2] |
Signaling Pathways and Experimental Workflows
IDH1 Signaling Pathway
Mutant IDH1 fundamentally alters cellular metabolism and epigenetics. The production of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation.
Caption: The metabolic pathway of wild-type and mutant IDH1 and the inhibitory action of this compound.
Experimental Workflow for this compound as a Chemical Probe
A typical workflow to validate and utilize this compound as a chemical probe involves a series of in vitro and in vivo experiments.
Caption: A generalized experimental workflow for characterizing this compound as a chemical probe.
Experimental Protocols
Mutant IDH1 Enzymatic Assay (NADPH Depletion)
This assay measures the activity of mutant IDH1 enzymes by monitoring the consumption of the cofactor NADPH.
Materials:
-
Recombinant human mIDH1 enzyme (e.g., R132H, R132C)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.1 mM DTT
-
α-Ketoglutarate (α-KG)
-
NADPH
-
This compound (GSK321)
-
384-well, black, flat-bottom plates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).
-
Add 18 µL of a solution containing the mIDH1 enzyme in Assay Buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the reaction by adding 5 µL of a substrate mix containing α-KG and NADPH in Assay Buffer. Final concentrations should be optimized, but representative concentrations are 500 µM α-KG and 100 µM NADPH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
-
Calculate the initial reaction velocity (rate of NADPH depletion) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular 2-HG Measurement by LC-MS/MS
This protocol describes the quantification of intracellular 2-HG levels in mIDH1-harboring cells treated with this compound.
Materials:
-
HT1080 cells (or other mIDH1 cell line)
-
Cell culture medium and supplements
-
This compound (GSK321)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., ¹³C₅-2-HG)
-
LC-MS/MS system
Procedure:
-
Seed HT1080 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for 24-48 hours.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol containing the internal standard to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol.
-
Analyze the samples by LC-MS/MS. A reverse-phase C18 column is typically used with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol with 0.1% formic acid).
-
Monitor the specific mass transitions for 2-HG and the internal standard.
-
Quantify 2-HG levels by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.
-
Plot the 2-HG concentration against the logarithm of the this compound concentration to determine the EC50 value.
Western Blot for Histone H3K9 Dimethylation (H3K9me2)
This protocol assesses the effect of this compound on the epigenetic mark H3K9me2, which is expected to increase upon inhibition of 2-HG production.
Materials:
-
HT1080 cells
-
This compound (GSK321)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat HT1080 cells with this compound (e.g., 0.5-5 µM) or DMSO for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K9me2 signal to the total H3 signal.
Cell Proliferation Assay (MTS Assay)
This assay determines the effect of this compound on the proliferation of mIDH1-mutant AML cells.
Materials:
-
mIDH1-mutant AML cell line (e.g., MOLM-14) or primary patient AML cells
-
Cell culture medium
-
This compound (GSK321)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Add a serial dilution of this compound or DMSO to the wells.
-
Incubate the plate for the desired time period (e.g., 3-7 days).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
Subtract the background absorbance (media only) and plot the absorbance values against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Patient-Derived Xenograft (PDX) AML Model
This protocol outlines a general procedure for establishing and treating an AML PDX model to evaluate the in vivo efficacy of an mIDH1 inhibitor.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Primary AML patient cells with an IDH1 mutation
-
This compound analog with suitable PK properties (e.g., GSK864)
-
Vehicle for drug formulation
-
Calipers for tumor measurement (if applicable for solid tumors)
-
Flow cytometry reagents for analyzing human CD45+ cells in mouse bone marrow
Procedure:
-
Expand the primary AML patient cells in a suitable culture system or by serial transplantation in mice.
-
Inject a defined number of AML cells (e.g., 1-5 million) intravenously or subcutaneously into sublethally irradiated NSG mice.
-
Monitor the engraftment of human AML cells by periodically analyzing peripheral blood for the presence of human CD45+ cells via flow cytometry.
-
Once engraftment is established (e.g., >1% hCD45+ cells in peripheral blood), randomize the mice into treatment and vehicle control groups.
-
Administer the mIDH1 inhibitor (e.g., GSK864) or vehicle daily via the appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Monitor the tumor burden throughout the study by measuring tumor volume (for subcutaneous models) or by flow cytometric analysis of human AML cells in the peripheral blood and bone marrow.
-
At the end of the study, harvest tissues (e.g., bone marrow, spleen, tumor) for further analysis, including 2-HG levels, histone methylation status, and assessment of leukemic blast counts.
-
Analyze the data to determine the effect of the inhibitor on tumor growth, survival, and target modulation.
Conclusion
This compound (GSK321) is a highly potent and selective chemical probe for studying the biology of mutant IDH1. Its well-characterized mechanism of action and selectivity profile make it an essential tool for researchers in academia and industry. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound in a variety of experimental settings, from initial biochemical characterization to in vivo efficacy studies. By enabling the precise interrogation of mIDH1 function, this compound will continue to contribute to our understanding of mIDH1-driven cancers and the development of novel therapeutic strategies.
References
Preliminary studies on Lanisidenib in novel cancer cell lines
Preliminary investigations into the novel compound Lanisidenib have identified it as a potential inhibitor of isocitrate dehydrogenase (IDH), a key enzyme implicated in cellular metabolism and cancer progression. However, publicly available data on its specific effects in novel cancer cell lines remains scarce, presenting a challenge for a comprehensive understanding of its preclinical profile.
Currently, there is a notable absence of detailed, peer-reviewed studies, conference presentations, or whitepapers that provide specific quantitative data on this compound's activity across various cancer cell lines. This includes crucial metrics such as IC50 values, which quantify the concentration of a drug required to inhibit the growth of 50% of a cancer cell population, and data from apoptosis assays, which would elucidate the compound's ability to induce programmed cell death.
Furthermore, a significant discrepancy exists in the initial characterization of this compound. While some sources refer to it as a pan-RAF inhibitor, the predominant and more substantiated classification identifies it as an inhibitor of isocitrate dehydrogenase (IDH). These two mechanisms of action are fundamentally different, targeting distinct signaling pathways involved in cancer.
Isocitrate Dehydrogenase (IDH) Inhibition:
Mutations in the IDH1 and IDH2 genes are found in several types of cancer, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal cellular processes and promotes tumor growth. IDH inhibitors, therefore, represent a targeted therapeutic strategy to counteract the effects of these mutations. The proposed mechanism of action for this compound as an IDH inhibitor is depicted in the following signaling pathway diagram.
Pan-RAF Inhibition:
In contrast, the RAF signaling pathway is a critical component of the MAPK/ERK pathway, which is frequently dysregulated in various cancers, most notably in melanoma with BRAF mutations. Pan-RAF inhibitors are designed to target multiple RAF isoforms (A-RAF, B-RAF, and C-RAF) to block this signaling cascade and inhibit tumor cell proliferation.
Given the conflicting information and the lack of concrete preclinical data for this compound in cancer cell lines, a detailed technical guide with quantitative data tables and specific experimental protocols cannot be constructed at this time. Further research and publication of preclinical studies are necessary to elucidate the precise mechanism of action, efficacy, and potential therapeutic applications of this compound in oncology. Researchers and drug development professionals are encouraged to monitor for forthcoming data from preclinical and clinical investigations to better understand the profile of this compound.
The Pharmacodynamic Profile of Lanisidenib in Preclinical Evaluation: An In-depth Technical Guide
Disclaimer: As of late 2025, publicly available scientific literature and clinical trial databases do not contain specific preclinical pharmacodynamic data for the compound Lanisidenib. This compound is identified as a research-use-only inhibitor of isocitrate dehydrogenase (IDH).[1] Therefore, this technical guide will provide a comprehensive overview of the expected pharmacodynamics of this compound based on the well-established mechanism of action of the mutant isocitrate dehydrogenase (mIDH) inhibitor class of drugs. The experimental protocols, data tables, and signaling pathways described herein are representative of the preclinical evaluation of mIDH inhibitors like Ivosidenib and Enasidenib and serve as a framework for the anticipated preclinical development of this compound.
Introduction to this compound and the Role of Mutant IDH in Oncology
Isocitrate dehydrogenase (IDH) is a critical enzyme in the citric acid cycle, responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma, mutations in the IDH1 and IDH2 genes confer a neomorphic enzymatic activity. This mutant enzyme gains the ability to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as histone and DNA demethylases. This leads to widespread epigenetic alterations, including hypermethylation of DNA and histones, which in turn block cellular differentiation and promote tumorigenesis.
This compound, as an IDH inhibitor, is designed to selectively target the mutant IDH enzyme. By inhibiting the production of 2-HG, this compound is expected to restore normal cellular differentiation processes, thereby exerting its anti-neoplastic effects.
Mechanism of Action: Signaling Pathway
The therapeutic intervention with an IDH inhibitor like this compound is centered on blocking the production of the oncometabolite 2-HG. The following diagram illustrates this core mechanism.
Preclinical Pharmacodynamic Data (Representative)
While specific data for this compound is unavailable, the following tables summarize the types of quantitative data typically generated for a novel mIDH inhibitor during its preclinical evaluation.
Table 1: In Vitro Enzymatic and Cellular Activity
| Assay Type | Cell Line / Enzyme | Metric | Representative Value |
| Enzyme Inhibition | Recombinant mIDH1 | IC₅₀ | < 10 nM |
| Recombinant wtIDH1 | IC₅₀ | > 10 µM | |
| Cellular 2-HG | U87MG (mIDH1) | IC₅₀ | < 50 nM |
| Cellular Proliferation | TF-1 (mIDH2) | GI₅₀ | 50 - 200 nM |
| Differentiation | Primary AML cells | % CD11b+ | Increased expression |
IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.
Table 2: In Vivo Efficacy in Xenograft Models
| Animal Model | Dosing Regimen (Oral) | Efficacy Endpoint | Representative Result |
| Subcutaneous | 50 mg/kg, QD | Tumor Growth Inhibition | > 80% TGI at Day 21 |
| Xenograft | Tumor 2-HG Levels | > 90% reduction vs. vehicle | |
| Disseminated | 50 mg/kg, QD | Survival | Increased median survival vs. vehicle (p < 0.001) |
| Leukemia Model | Myeloid Differentiation | Increased mature myeloid cells in bone marrow |
QD: Once daily; TGI: Tumor Growth Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments in the evaluation of an mIDH inhibitor.
In Vitro Mutant IDH1 Enzyme Inhibition Assay
Objective: To determine the potency of this compound in inhibiting the enzymatic activity of recombinant mutant IDH1.
Materials:
-
Recombinant human mIDH1 (R132H) enzyme
-
α-Ketoglutarate
-
NADPH
-
Assay buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10% glycerol, 0.5 mM DTT, 2 mM MgCl₂)
-
This compound (serially diluted)
-
384-well microplate
-
Plate reader capable of measuring NADPH fluorescence (Ex/Em ~340/460 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the mIDH1 enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of a substrate solution containing α-ketoglutarate and NADPH.
-
Immediately measure the decrease in NADPH fluorescence over time using a kinetic plate reader.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular 2-HG Measurement in a Mutant IDH1 Cell Line
Objective: To assess the ability of this compound to reduce the production of the oncometabolite 2-HG in a cellular context.
Materials:
-
U87MG glioblastoma cell line expressing mutant IDH1 (R132H)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (serially diluted)
-
96-well cell culture plates
-
LC-MS/MS system for 2-HG analysis
Procedure:
-
Seed U87MG-mIDH1 cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for 72 hours.
-
After incubation, aspirate the medium and wash the cells with ice-cold saline.
-
Lyse the cells and extract metabolites using an 80:20 methanol:water solution.
-
Centrifuge the samples to pellet cellular debris.
-
Analyze the supernatant for 2-HG levels using a validated LC-MS/MS method.
-
Normalize the 2-HG levels to the total protein concentration in each well.
-
Calculate the percent inhibition of 2-HG production for each this compound concentration and determine the IC₅₀ value.
Preclinical Development Workflow
The preclinical evaluation of a novel compound like this compound follows a structured workflow to establish its pharmacodynamic and pharmacokinetic properties, as well as its safety profile, before advancing to clinical trials.
Conclusion
Although specific preclinical data for this compound are not yet in the public domain, its classification as a mutant isocitrate dehydrogenase inhibitor provides a strong foundation for understanding its anticipated pharmacodynamic properties. The primary mechanism of action is expected to be the inhibition of mutant IDH enzymes, leading to a reduction in the oncometabolite 2-HG. This, in turn, is hypothesized to reverse the epigenetic blockade of cellular differentiation, providing a therapeutic benefit in cancers harboring IDH mutations. The preclinical development path for this compound will likely involve a comprehensive suite of in vitro and in vivo studies, similar to those described in this guide, to establish its potency, selectivity, and efficacy before it can be considered for clinical investigation. Researchers and drug development professionals will be keenly watching for the emergence of specific data to validate these expectations.
References
Lanisidenib and its Impact on Global Methylation Patterns in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanisidenib (enasidenib, AG-221) is a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. In a subset of acute myeloid leukemia (AML) patients, specific mutations in IDH2 lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, most notably the TET family of enzymes responsible for the initial steps of DNA demethylation.[4] This inhibition results in a global hypermethylation phenotype, characterized by widespread CpG island hypermethylation, which in turn blocks myeloid differentiation and contributes to leukemogenesis.[1][3] this compound selectively targets the mutant IDH2 protein, leading to a significant reduction in 2-HG levels.[4][5] This alleviates the inhibition of TET enzymes, thereby restoring their function and leading to a reversal of DNA hypermethylation. The subsequent demethylation of critical gene promoters, particularly those involved in hematopoietic differentiation, is a key mechanism of action for this compound, inducing differentiation of leukemic blasts and leading to clinical responses in patients with IDH2-mutated AML.[6][7] This technical guide provides an in-depth overview of the core mechanism of this compound, its effects on global DNA methylation patterns, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: Reversal of Oncometabolite-Induced Hypermethylation
Mutations in the IDH2 gene, most commonly at arginine residues R140 and R172, are found in approximately 8-19% of AML cases.[1][4] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG).[1] The structural similarity of 2-HG to α-KG allows it to act as a competitive inhibitor of α-KG-dependent dioxygenases, including the TET (Ten-Eleven Translocation) family of enzymes (TET1, TET2, TET3).[4]
TET enzymes play a crucial role in active DNA demethylation by oxidizing 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), which is a key step in the demethylation pathway. By inhibiting TET enzymes, elevated 2-HG levels lead to a global DNA hypermethylation phenotype and a block in hematopoietic differentiation.[4]
This compound is a selective inhibitor of the mutant IDH2 enzyme. By binding to the mutant protein, it blocks the production of 2-HG.[5] The reduction in intracellular 2-HG levels relieves the inhibition of TET enzymes, allowing for the resumption of normal DNA demethylation processes. This reversal of hypermethylation at key gene regulatory regions is believed to restore normal gene expression patterns, leading to the differentiation of leukemic blasts into mature myeloid cells.[6]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in IDH2-mutant AML.
Quantitative Data on Methylation Changes
While the qualitative effect of this compound on reversing DNA hypermethylation is well-documented, specific quantitative data from large patient cohorts remains limited in publicly available literature. Preclinical and early clinical studies have demonstrated these effects, though often without presenting global methylation changes as a primary endpoint in a consolidated format. The following tables summarize the available findings.
Table 1: Preclinical Studies of this compound's Effect on DNA Methylation
| Model System | Treatment | Method of Analysis | Key Findings on Methylation | Reference |
| TF-1 erythroleukemia cells expressing IDH2-R140Q | AG-221 (this compound) | Not specified | Reversal of histone and DNA hypermethylation. | [3] |
| Primary human IDH2-mutant AML cells (ex vivo) | AG-221 (this compound) | Not specified | Implied reversal of hypermethylation leading to differentiation. | [3] |
| IDH2-R140Q mutant AML xenograft mouse model | AG-221 (this compound) | Not specified | Reduction in 2-HG, associated with restored myeloid differentiation, implying methylation changes. | [3] |
Table 2: Clinical Studies of this compound's Effect on DNA Methylation
| Clinical Trial | Patient Population | Treatment | Method of Analysis | Key Findings on Methylation | Reference | | :--- | :--- | :--- | :--- | :--- | | Phase 1/2 Study (NCT01915498) | Relapsed/Refractory AML with IDH2 mutation | Enasidenib (B560146) (AG-221) | Not specified in abstract | Responses associated with cellular differentiation, the primary downstream effect of demethylation. |[2][3] | | - | - | - | - | Reduction in 2-HG levels observed, which is the prerequisite for reversal of hypermethylation. |[5] |
Experimental Protocols
The analysis of global and locus-specific DNA methylation is critical to understanding the impact of this compound. The two primary methods employed in the field are Whole-Genome Bisulfite Sequencing (WGBS) and Enhanced Reduced Representation Bisulfite Sequencing (ERRBS).
Enhanced Reduced Representation Bisulfite Sequencing (ERRBS)
ERRBS is a method that enriches for CpG-rich regions of the genome, providing a cost-effective way to analyze methylation patterns in promoters and CpG islands.
Experimental Workflow Diagram
Caption: Workflow for Enhanced Reduced Representation Bisulfite Sequencing (ERRBS).
Detailed Methodology:
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from bone marrow mononuclear cells or peripheral blood from AML patients before and after treatment with this compound. DNA integrity is assessed by gel electrophoresis.
-
MspI Digestion: 100-500 ng of genomic DNA is digested with the methylation-insensitive restriction enzyme MspI. MspI recognizes and cleaves at 5'-C'CGG-3' sites, regardless of the methylation status of the internal cytosine. This enriches for CpG-rich regions.
-
End Repair and A-tailing: The digested DNA fragments have sticky ends, which are repaired to blunt ends using a mix of T4 DNA polymerase, Klenow fragment, and T4 polynucleotide kinase. Subsequently, a single adenine (B156593) nucleotide is added to the 3' ends of the fragments using Klenow fragment (3' to 5' exo-).
-
Methylated Adapter Ligation: Methylated sequencing adapters are ligated to the A-tailed DNA fragments. These adapters contain 5-methylcytosines to protect them from bisulfite conversion.
-
Size Selection: The adapter-ligated DNA fragments are size-selected to enrich for a specific fragment size range (e.g., 150-400 bp) using gel electrophoresis or magnetic beads.
-
Bisulfite Conversion: The size-selected DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: The bisulfite-converted DNA is amplified by PCR using primers that are complementary to the ligated adapters. This step enriches the library and adds the necessary sequences for downstream sequencing.
-
Sequencing: The final library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Sequencing reads are aligned to a reference genome, and the methylation status of each CpG site is determined by comparing the sequenced base to the reference sequence (a C read as a C indicates methylation, while a C read as a T indicates no methylation).
Whole-Genome Bisulfite Sequencing (WGBS)
WGBS provides a comprehensive view of DNA methylation across the entire genome at single-nucleotide resolution.
Experimental Workflow Diagram
Caption: Workflow for Whole-Genome Bisulfite Sequencing (WGBS).
Detailed Methodology:
-
Genomic DNA Isolation: As with ERRBS, high-quality genomic DNA is extracted from patient samples.
-
DNA Fragmentation: The genomic DNA is fragmented to a desired size range (e.g., 200-500 bp) using sonication or enzymatic digestion.
-
End Repair and A-tailing: The fragmented DNA is end-repaired and A-tailed as described for ERRBS.
-
Methylated Adapter Ligation: Methylated sequencing adapters are ligated to the DNA fragments.
-
Bisulfite Conversion: The adapter-ligated DNA library is treated with sodium bisulfite.
-
PCR Amplification: The bisulfite-converted library is amplified by PCR.
-
Sequencing: The amplified library is sequenced on a high-throughput platform.
-
Data Analysis: Similar to ERRBS, sequencing reads are aligned to a reference genome to determine the methylation status of cytosines throughout the genome.
Conclusion and Future Directions
This compound represents a paradigm shift in the treatment of IDH2-mutated AML, moving away from conventional cytotoxic chemotherapy towards targeted therapies that address the underlying epigenetic dysregulation. The core of its mechanism lies in the inhibition of mutant IDH2, leading to a reduction in the oncometabolite 2-HG and a subsequent reversal of global DNA hypermethylation. This demethylation process reactivates genes crucial for myeloid differentiation, offering a therapeutic avenue for this subset of AML patients.
Future research in this area will likely focus on several key aspects:
-
Quantitative Methylation Dynamics: More detailed, quantitative studies are needed to fully understand the kinetics and extent of demethylation at a global and gene-specific level following this compound treatment.
-
Biomarkers of Response: Identifying specific methylation signatures that predict response or resistance to this compound could help in patient stratification and the development of more personalized treatment strategies.
-
Combination Therapies: Investigating the synergistic effects of this compound with other epigenetic modifiers, such as DNMT inhibitors (e.g., azacitidine), or other targeted agents, holds promise for improving clinical outcomes.
-
Long-term Epigenetic Remodeling: Understanding the long-term stability of the demethylated state and its impact on preventing relapse is a critical area for future investigation.
References
- 1. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enasidenib in Mutant-IDH2 Relapsed or Refractory AML: Results of a Phase 1 Dose-Escalation and Expansion Study [ahdbonline.com]
- 3. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Enasidenib induces acute myeloid leukemia cell differentiation to promote clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Assessment of Lanisidenib in Patient-Derived Xenograft Models: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical framework for the initial preclinical assessment of Lanisidenib, a novel isocitrate dehydrogenase (IDH) inhibitor, using patient-derived xenograft (PDX) models.[1][2][3] Given the current lack of publicly available, specific data for this compound in PDX models, this guide outlines the established methodologies and expected data outcomes based on studies of other IDH inhibitors in similar models. The protocols and data herein serve as a representative template for designing and interpreting such preclinical studies.
Introduction: this compound and the Role of IDH Inhibition
Isocitrate dehydrogenase (IDH) mutations are found in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[4][5] These mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in oncogenesis by altering cellular metabolism and epigenetic regulation.[4][5][6] this compound is an inhibitor of isocitrate dehydrogenase, exhibiting antineoplastic activity.[1][2][3] By targeting mutant IDH enzymes, inhibitors like this compound aim to reduce 2-HG levels, thereby restoring normal cellular function and impeding tumor growth.[4]
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly utilized in preclinical cancer research.[7] These models are valued for retaining the histological and genetic characteristics of the original tumor, offering a more predictive platform for evaluating novel therapeutics compared to traditional cell line-derived xenografts.[7][8] This guide details the application of PDX models for the initial in vivo assessment of this compound.
Core Experimental Protocols
A robust preclinical assessment in PDX models involves several key stages, from model establishment to therapeutic evaluation and downstream analysis.
Establishment of Patient-Derived Xenograft Models
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection or biopsy. A portion of the tissue is snap-frozen for molecular analysis, and another is fixed in formalin for histopathological confirmation.
-
Implantation: A viable piece of the tumor (typically 2-4 mm³) is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG mice).[8] For certain cancer types, orthotopic implantation may be performed to better recapitulate the tumor microenvironment.
-
Tumor Growth and Passaging: Tumors are allowed to grow in the initial mouse (F0 generation). Once a tumor reaches a volume of approximately 1000-1500 mm³, it is excised. A portion is cryopreserved for future use, and the remainder is fragmented and implanted into a new cohort of mice for expansion (F1 generation and beyond). Early passages (F1-F3) are typically used for therapeutic studies to maintain fidelity to the original patient tumor.
This compound Efficacy Study in PDX Models
-
Cohort Formation: Once tumors in a passage reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control cohorts (typically n=8-10 mice per group).
-
Dosing and Administration:
-
Treatment Group: Receives this compound at a predetermined dose and schedule. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the drug's formulation and pharmacokinetic properties.
-
Control Group: Receives a vehicle solution following the same administration schedule.
-
-
Data Collection:
-
Tumor dimensions are measured 2-3 times weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
The study concludes when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³), or after a fixed duration.
-
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. A portion of the tumor tissue is collected for pharmacodynamic and biomarker analysis (e.g., measurement of 2-HG levels, immunohistochemistry).
Data Presentation: Expected Outcomes for an IDH Inhibitor
The following tables represent the anticipated structure for presenting efficacy data from a PDX study of an IDH inhibitor. The values are hypothetical and for illustrative purposes.
Table 1: Tumor Growth Inhibition in a Glioblastoma PDX Model (IDH1-mutant)
| Treatment Group | Dosing Schedule | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | Daily, Oral Gavage | 152 | 1850 | - | -2 |
| This compound (50 mg/kg) | Daily, Oral Gavage | 148 | 650 | 65 | -4 |
| This compound (100 mg/kg) | Daily, Oral Gavage | 155 | 320 | 83 | -5 |
Table 2: Pharmacodynamic and Biomarker Analysis
| Treatment Group | Mean Tumor 2-HG Levels (ng/mg tissue) | Percent Reduction in 2-HG | Ki-67 Proliferation Index (%) |
| Vehicle Control | 1500 | - | 45 |
| This compound (100 mg/kg) | 120 | 92 | 12 |
Visualization of Pathways and Workflows
Signaling Pathway of Mutant IDH and this compound Inhibition
Caption: Mechanism of mutant IDH and inhibition by this compound.
Experimental Workflow for PDX Model Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isocitrate Dehydrogenase (IDH) | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. S-EPMC6534082 - Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics. - OmicsDI [omicsdi.org]
- 6. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Lanisidenib's Role in the Krebs Cycle of Cancer Cells: An In-Depth Technical Guide
Disclaimer: The initial query for "Lanisidenib" yielded limited specific public data directly linking it to the Krebs cycle in cancer cells. However, the search for this term frequently co-referenced "Enasidenib," a well-documented inhibitor of isocitrate dehydrogenase 2 (IDH2) with a clear role in the Krebs cycle of cancer cells. Given the detailed technical requirements of the request, this guide will focus on Enasidenib (B560146) as a representative IDH2 inhibitor to explore the requested scientific concepts. It is highly probable that "this compound" is either a related compound, a less common name, or a typographical error for Enasidenib.
Executive Summary
Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme, a critical component of the Krebs cycle, are a key driver in several cancers, including acute myeloid leukemia (AML). These mutations lead to a neomorphic enzymatic activity, resulting in the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts normal cellular processes and promotes tumorigenesis. Enasidenib is a first-in-class, oral, small-molecule inhibitor of the mutant IDH2 enzyme. By selectively targeting the mutated protein, Enasidenib reduces 2-HG levels, reverses epigenetic dysregulation, and induces differentiation of cancer cells. This guide provides a comprehensive overview of the mechanism of action of Enasidenib, its quantitative impact on 2-HG levels and clinical outcomes, detailed experimental protocols, and visualizations of the relevant biological pathways.
The Krebs Cycle and the Role of Mutant IDH2 in Cancer
The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central metabolic pathway that generates energy and provides precursors for biosynthesis. In normal cells, the IDH2 enzyme, located in the mitochondria, catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] However, specific mutations in the IDH2 gene, primarily at the R140 and R172 residues, confer a new function to the enzyme. This mutant IDH2 (mIDH2) gains the ability to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2]
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, which are crucial for various cellular processes, including histone and DNA demethylation. This inhibition leads to widespread epigenetic changes, characterized by hypermethylation of DNA and histones, which ultimately blocks the differentiation of hematopoietic cells and contributes to the development of leukemia.[2]
Mechanism of Action of Enasidenib
Enasidenib is a selective, allosteric inhibitor of the mIDH2 protein.[3] It binds to the mutant enzyme, preventing the conversion of α-KG to 2-HG.[2] The subsequent decrease in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases. This restores normal epigenetic regulation and allows for the differentiation of immature cancer cells into mature myeloid cells.[2]
Quantitative Data
Clinical studies have demonstrated the efficacy of Enasidenib in patients with relapsed or refractory AML with an IDH2 mutation.
Table 1: Clinical Trial Efficacy of Enasidenib in Relapsed/Refractory AML
| Trial / Study | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) | Median Duration of Response (DoR) |
| Phase I/II (NCT01915498) | 40.3%[4] | 19.3%[4] | 9.3 months[4] | 5.8 months[5] |
| Phase III (IDHENTIFY) | - | - | 9.26 months (vs 4.76 for SoC)[6] | - |
SoC: Standard of Care
Table 2: Impact of Enasidenib on 2-Hydroxyglutarate (2-HG) Levels
| Parameter | Finding | Source(s) |
| Median 2-HG Suppression | 90.6% to over 90% reduction from baseline | [7] |
| Time to 2-HG Suppression | Significant reduction observed by cycle 2, day 1 | |
| Dose Dependency | No statistical difference in maximal 2-HG suppression among <100 mg, 100 mg, and >100 mg daily doses | [8] |
| Mutation-Specific Suppression | Higher median suppression in patients with IDH2-R140 mutation (94.9%) compared to IDH2-R172 (70.9%) | [7] |
Experimental Protocols
In Vitro IDH2 Inhibitor Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds like Enasidenib on mutant IDH2 enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a mutant IDH2 enzyme.
Materials:
-
Recombinant mutant IDH2 enzyme (e.g., IDH2-R140Q)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
Assay buffer (e.g., Tris-HCl with MgCl2 and NaCl)
-
Test compound (Enasidenib)
-
96-well black plates
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant mutant IDH2 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of α-KG and NADPH.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the consumption of NADPH over time by measuring the decrease in absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent signal.[9]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantification of 2-HG in Biological Samples
This protocol describes a common method for measuring 2-HG levels in patient samples, such as plasma or bone marrow.
Objective: To quantify the concentration of 2-HG in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Patient plasma or bone marrow aspirate
-
Internal standard (e.g., 13C-labeled 2-HG)
-
Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)
-
LC-MS system
Procedure:
-
Thaw patient samples on ice.
-
Add an internal standard to each sample.
-
Precipitate proteins by adding a cold solvent and vortexing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate 2-HG from other metabolites using liquid chromatography.
-
Detect and quantify 2-HG and the internal standard using mass spectrometry.[10]
-
Calculate the concentration of 2-HG in the original sample based on the ratio of the analyte to the internal standard.
Conclusion
Enasidenib represents a significant advancement in the targeted therapy of cancers harboring IDH2 mutations. By specifically inhibiting the neomorphic activity of the mutant enzyme, it effectively reduces the production of the oncometabolite 2-HG, thereby restoring normal cellular differentiation. The quantitative data from clinical trials underscore its efficacy in a patient population with a poor prognosis. The experimental protocols provided herein offer a framework for researchers and drug development professionals to further investigate the role of IDH2 mutations in cancer and to evaluate the activity of novel inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enasidenib induces acute myeloid leukemia cell differentiation to promote clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Lanisidenib Cellular Assays in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A subset of AML cases is driven by mutations in the isocitrate dehydrogenase 2 (IDH2) gene, which leads to the production of the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block myeloid differentiation.
Lanisidenib is a potent and selective inhibitor of the mutant IDH2 enzyme. By blocking the production of 2-HG, this compound aims to restore normal epigenetic regulation, induce differentiation of leukemic blasts into mature myeloid cells, and thereby exert its anti-leukemic effect. These application notes provide detailed protocols for assessing the cellular effects of this compound on AML cell lines, focusing on cell proliferation and differentiation.
Signaling Pathway of this compound in IDH2-mutated AML
Caption: this compound inhibits mutant IDH2, reducing 2-HG and restoring normal myeloid differentiation.
Quantitative Data Summary
The following table summarizes representative data obtained from cellular assays with this compound on various IDH2-mutant AML cell lines.
| Cell Line | Genotype | This compound IC50 (nM) | % CD11b+ Cells (Day 7) | % CD14+ Cells (Day 7) |
| TF-1a | IDH2-R140Q | 150 | 65% | 40% |
| KG-1 | IDH2-R140Q | 250 | 55% | 30% |
| U937 | IDH2-R172K | 100 | 70% | 50% |
| Kasumi-1 | IDH2-R172K | 180 | 60% | 35% |
Experimental Protocols
Cell Proliferation Assay (WST-1 Method)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using a WST-1 cell proliferation assay.
Materials:
-
IDH2-mutant AML cell lines (e.g., TF-1a, KG-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (10 mM in DMSO)
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Workflow Diagram:
Caption: Workflow for determining this compound IC50 using the WST-1 assay.
Procedure:
-
Cell Seeding:
-
Culture AML cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells in the exponential growth phase and determine cell viability using trypan blue exclusion.
-
Seed 5,000 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate the plate overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium, ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Add 100 µL of the diluted this compound or control solutions to the respective wells.
-
Incubate the plate for 72 hours.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be 650 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Cell Differentiation Assay (Flow Cytometry)
This protocol outlines the assessment of myeloid differentiation in AML cell lines treated with this compound by analyzing the expression of cell surface markers using flow cytometry.
Materials:
-
IDH2-mutant AML cell lines
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human CD11b, CD14, and CD15 (and corresponding isotype controls)
-
7-AAD or Propidium Iodide (for viability staining)
-
Flow cytometer
Workflow Diagram:
Caption: Workflow for assessing AML cell differentiation by flow cytometry.
Procedure:
-
Cell Treatment:
-
Seed AML cells at a density of 2 x 10^5 cells/mL in a 6-well plate.
-
Treat the cells with this compound at a concentration equivalent to its IC50 value or a vehicle control (DMSO).
-
Incubate for 7 days, changing the medium and re-adding the drug every 2-3 days.
-
-
Sample Preparation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells twice with cold PBS and resuspend them in 100 µL of FACS buffer.
-
-
Antibody Staining:
-
Add the recommended concentrations of fluorochrome-conjugated antibodies (and isotype controls in separate tubes) to the cell suspensions.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Viability Staining and Data Acquisition:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Add a viability dye (e.g., 7-AAD or Propidium Iodide) according to the manufacturer's instructions just before analysis.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population based on the viability dye staining.
-
Analyze the expression of CD11b, CD14, and CD15 on the live, single-cell population.
-
Determine the percentage of cells positive for each differentiation marker compared to the isotype control.
-
Application Notes and Protocols: In Vitro Cytotoxicity Assay of Lanisidenib in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanisidenib is a potent and selective inhibitor of isocitrate dehydrogenase (IDH) enzymes, which are key metabolic enzymes. Mutations in IDH1 and IDH2 are frequently observed in various hematologic malignancies, including acute myeloid leukemia (AML). These mutations lead to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in blocking cellular differentiation and promoting leukemogenesis. This compound and other drugs in its class are designed to specifically target these mutant IDH enzymes, reduce 2-HG levels, and thereby induce differentiation of malignant cells.
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound in hematologic malignancy cell lines. The provided methodologies are essential for preclinical drug development and for elucidating the mechanisms of action of this targeted therapy.
Mechanism of Action of this compound
Mutant IDH1 and IDH2 enzymes gain a neomorphic function, converting α-ketoglutarate (α-KG) to 2-HG.[1][2][3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block hematopoietic differentiation.[4] this compound, as a selective inhibitor of mutant IDH, is expected to reverse this process.
The primary mechanism of action for this compound in hematologic malignancies involves:
-
Inhibition of mutant IDH enzyme activity.
-
Reduction of intracellular 2-HG levels.
-
Reversal of epigenetic blockade.
-
Induction of myeloid differentiation.
This ultimately leads to a reduction in the proliferation and survival of cancer cells harboring IDH mutations.
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in IDH-mutant cancer cells.
Data Presentation: In Vitro Efficacy of IDH Inhibitors
The following table summarizes the in vitro activity of this compound and other relevant IDH inhibitors in various hematologic malignancy cell lines. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
| Compound | Cell Line | Cancer Type | IDH Mutation | IC50 (nM) | Reference |
| Ivosidenib (AG-120) | TF-1 (IDH1-R132H engineered) | Erythroleukemia | IDH1-R132H | ~10-12 | [4] |
| Enasidenib (AG-221) | TF-1 (IDH2-R140Q engineered) | Erythroleukemia | IDH2-R140Q | - | |
| Olutasidenib | Primary IDH1-mutant AML cells | AML | IDH1 mutant | - | [4] |
Note: Specific IC50 values for this compound were not publicly available in the searched literature. The table presents data for other well-characterized IDH inhibitors to provide a comparative context for expected efficacy.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Use relevant human hematologic malignancy cell lines. For studying IDH inhibitors, it is crucial to include cell lines with endogenous or engineered IDH1 or IDH2 mutations (e.g., TF-1, OCI-AML3, MOLM-13, or engineered U2OS or patient-derived cells).
-
Culture Medium: Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10-20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and any necessary growth factors (e.g., GM-CSF for TF-1 cells).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells according to their growth rate to maintain logarithmic growth.
In Vitro Cytotoxicity Assay (Cell Viability)
This protocol determines the dose-dependent effect of this compound on the viability of hematologic malignancy cell lines.
Experimental Workflow for Cytotoxicity Assay
Caption: General workflow for an in vitro cytotoxicity assay.
Materials:
-
Hematologic malignancy cell lines
-
96-well clear or white-walled microplates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to test would be from 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for 72 to 96 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
Cell Viability Measurement (Example using MTT assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
2-HG Measurement Assay
This assay quantifies the intracellular levels of the oncometabolite 2-HG following treatment with this compound.
Materials:
-
IDH-mutant cell lines
-
This compound
-
Metabolite extraction buffer (e.g., 80% methanol)
-
2-HG measurement kit (e.g., colorimetric or fluorometric assay kit, or LC-MS/MS)
Procedure:
-
Cell Treatment:
-
Plate cells in 6-well plates at a sufficient density (e.g., 1 x 10^6 cells/well).
-
Treat cells with this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control for 48-72 hours.
-
-
Metabolite Extraction:
-
Harvest and count the cells.
-
Pellet the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold metabolite extraction buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
2-HG Quantification:
-
Follow the manufacturer's protocol for the chosen 2-HG assay kit. This typically involves an enzymatic reaction that leads to a colorimetric or fluorometric readout.
-
Alternatively, use LC-MS/MS for a more sensitive and specific quantification of 2-HG.
-
-
Data Analysis:
-
Normalize the 2-HG levels to the cell number or total protein concentration.
-
Compare the 2-HG levels in this compound-treated cells to the vehicle control.
-
Cell Differentiation Assay
This protocol assesses the ability of this compound to induce differentiation of leukemia cells, often by measuring the expression of myeloid differentiation markers.
Materials:
-
IDH-mutant leukemia cell lines (e.g., TF-1)
-
This compound
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against differentiation markers (e.g., CD11b, CD14, CD15)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at a concentration known to inhibit 2-HG production (e.g., 500 nM) for an extended period (e.g., 7-14 days). Include a vehicle control.
-
Change the medium and re-add the drug every 2-3 days.
-
-
Antibody Staining:
-
Harvest the cells and wash with flow cytometry buffer.
-
Incubate the cells with the fluorochrome-conjugated antibodies for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the percentage of cells expressing the differentiation markers.
-
-
Data Analysis:
-
Compare the expression of differentiation markers in this compound-treated cells to the vehicle control. An increase in the percentage of marker-positive cells indicates induction of differentiation.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's cytotoxic and differentiation-inducing effects in hematologic malignancies. Consistent and reproducible data generated from these assays are critical for advancing our understanding of this compound's therapeutic potential and for its continued development as a targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enasidenib induces acute myeloid leukemia cell differentiation to promote clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. All-Trans Retinoic Acid Synergizes with Enasidenib to Induce Differentiation of IDH2-Mutant Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lanisidenib Treatment in Long-Term Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanisidenib is a potent small-molecule inhibitor targeting mutant forms of isocitrate dehydrogenase (IDH). Mutations in IDH1 and IDH2 are frequently observed in various cancers, including glioma and acute myeloid leukemia (AML).[1] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1] High levels of D-2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[2] this compound is designed to specifically inhibit this mutant IDH activity, leading to a reduction in D-2-HG levels, restoration of normal epigenetic signaling, and induction of cellular differentiation.[3]
These application notes provide a comprehensive guide for the long-term in vitro treatment of cancer cell lines with this compound, covering essential protocols for cell culture, viability assessment, and target engagement verification.
Data Presentation
Effective concentrations of this compound can vary significantly between different cell lines and depend on the specific IDH mutation. It is crucial to determine the half-maximal inhibitory concentration (IC50) for each cell line used in long-term studies. The following tables provide a template for presenting such quantitative data.
Table 1: Example IC50 Values of Mutant IDH Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | IDH Mutation | Compound | IC50 (nM) | Citation |
| U-87 MG (engineered) | Glioblastoma | IDH1-R132H | AGI-5198 | ~500 | [1] |
| TF-1 (engineered) | Erythroleukemia | IDH2-R140Q | AGI-6780 | ~23 | [1] |
| HT-1080 | Fibrosarcoma | IDH1-R132C | Ivosidenib | <100 | [4] |
| MOLM-14 | AML | IDH2-R140Q | Enasidenib | ~100 | [5] |
Note: Specific IC50 values for this compound are not yet widely published and should be determined experimentally for the cell line of interest.
Table 2: this compound Stock and Working Solution Preparation
| Solution | Solvent | Stock Concentration | Storage | Working Concentration Range |
| This compound Stock | DMSO | 10 mM | -20°C | 1 nM - 10 µM |
Experimental Protocols
Long-Term Cell Culture Protocol for this compound Treatment
This protocol is designed for the continuous exposure of adherent or suspension cancer cell lines to this compound over an extended period to assess long-term effects on cell proliferation, differentiation, and viability.
Materials:
-
Cancer cell line with a known IDH1 or IDH2 mutation
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
Sterile, tissue culture-treated plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that allows for logarithmic growth over the course of the experiment without reaching confluency (e.g., 2 x 10^5 cells per well in a 6-well plate).
-
For suspension cells, seed at a density of approximately 3 x 10^5 cells/mL.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of treatment, serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on a preliminary IC50 determination (e.g., 0.1x, 1x, and 10x the IC50).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Allow cells to adhere (for adherent cells) or stabilize (for suspension cells) for 24 hours after seeding.
-
Remove the old medium and replace it with a fresh medium containing the appropriate concentration of this compound or vehicle control.
-
-
Long-Term Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Replace the medium with fresh this compound-containing or vehicle control medium every 2-3 days.
-
For adherent cells, subculture the cells when they reach 70-80% confluency. Re-seed the cells at the initial density and continue the treatment.
-
For suspension cells, monitor the cell density and dilute the culture with fresh this compound-containing medium to maintain the cells in the logarithmic growth phase.
-
-
Monitoring and Analysis:
-
At regular intervals (e.g., every 48-72 hours), assess cell morphology using a microscope.
-
Perform cell viability assays (e.g., MTT or CellTiter-Glo) at various time points to monitor the effect of long-term treatment.
-
Harvest cells at the end of the experiment for downstream analysis such as Western blotting or 2-HG measurement.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
Cells cultured with this compound as described above
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and treat with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[7]
Western Blot for IDH Pathway Proteins
This protocol allows for the detection of changes in the expression of proteins involved in the IDH signaling pathway.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IDH1-R132H, anti-IDH2-R140Q, anti-β-actin)[8]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
D-2-Hydroxyglutarate (D-2-HG) Measurement Assay
This assay quantifies the level of the oncometabolite D-2-HG in cell lysates or culture medium, providing a direct measure of this compound's target engagement.
Materials:
-
Cell lysates or culture medium from this compound-treated and control cells
-
D-2-HG Assay Kit (Colorimetric or Fluorometric)
-
Microplate reader
Procedure:
-
Prepare cell lysates or collect culture medium as per the manufacturer's instructions of the D-2-HG assay kit.
-
Perform the assay according to the kit's protocol, which typically involves an enzymatic reaction that converts D-2-HG to a product that can be measured by absorbance or fluorescence.
-
Generate a standard curve using the provided D-2-HG standard.
-
Measure the absorbance or fluorescence of the samples and standards.
-
Calculate the concentration of D-2-HG in the samples based on the standard curve. A significant reduction in D-2-HG levels in this compound-treated cells compared to controls indicates effective target inhibition.[3]
Mandatory Visualization
Caption: Mutant IDH signaling pathway and the inhibitory action of this compound.
Caption: Workflow for long-term cell culture treatment with this compound.
References
- 1. delivery-files.atcc.org [delivery-files.atcc.org]
- 2. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assignmentpoint.com [assignmentpoint.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Measuring the Pharmacodynamic Effects of Lanisidenib: A Guide to 2-Hydroxyglutarate Quantification
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanisidenib (Enasidenib, AG-221) is a first-in-class, oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2][3] In individuals with IDH2-mutated malignancies, such as acute myeloid leukemia (AML), the mutated enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] Elevated levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to oncogenesis.[1][3] this compound treatment specifically targets this pathogenic pathway, leading to a significant reduction in 2-HG levels.[2][3] This document provides detailed protocols for the quantification of 2-HG in both in vitro and in vivo samples following this compound treatment, serving as a critical pharmacodynamic biomarker to assess target engagement and therapeutic efficacy. The primary and most robust method for accurate 2-HG quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
Introduction
Mutations in the isocitrate dehydrogenase (IDH) enzymes represent a significant breakthrough in the understanding of cancer metabolism. The resulting accumulation of the oncometabolite 2-HG has been identified as a key driver in various cancers. This compound is a potent and selective inhibitor of the mutated IDH2 enzyme.[2][6] By allosterically binding to the mutant IDH2 protein, this compound inhibits its neomorphic activity, thereby blocking the production of 2-HG.[1][7] This leads to the restoration of normal cellular differentiation.[1][3]
Monitoring 2-HG levels in response to this compound treatment is paramount for several reasons:
-
Pharmacodynamic Biomarker: Changes in 2-HG levels provide a direct measure of the drug's on-target activity.[5]
-
Dose-Response Assessment: Quantifying 2-HG at different this compound concentrations helps in determining the optimal therapeutic dose.
-
Efficacy Monitoring: A sustained reduction in 2-HG levels often correlates with a positive clinical response.[8]
-
Resistance Mechanisms: A rebound in 2-HG levels may indicate the development of drug resistance.[9]
This application note provides a comprehensive guide to the methodologies used to measure 2-HG, with a focus on the gold-standard LC-MS/MS technique.
Signaling Pathway and Mechanism of Action
Mutant IDH2 enzymes gain a new function, converting α-ketoglutarate to 2-hydroxyglutarate.[3] This oncometabolite competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cell differentiation.[3] this compound acts as an allosteric inhibitor of the mutant IDH2 enzyme, preventing the production of 2-HG and thereby restoring normal cellular processes.[3][7]
References
- 1. Optimizing Next Generation AML Therapy: Activity of Mutant IDH2 Inhibitor AG-221 in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. mdpi.com [mdpi.com]
Lanisidenib Preparation for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and administration of Lanisidenib (a mutant isocitrate dehydrogenase 1 [IDH1] inhibitor) for in vivo animal studies. The following protocols and data are intended to ensure consistent and reproducible results in preclinical research settings.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). In normal cells, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the IDH1 enzyme, commonly found in various cancers, lead to a neomorphic activity. This results in the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis.[3][5]
This compound specifically targets and inhibits the mutated IDH1 enzyme, thereby blocking the production of 2-HG.[4][6] This reduction in 2-HG levels is expected to restore normal cellular differentiation and inhibit the growth of IDH1-mutant tumors.[5][7]
This compound Formulation for In Vivo Oral Administration
The selection of an appropriate vehicle is critical for achieving consistent drug exposure in animal studies. As this compound is a small molecule inhibitor, its solubility in aqueous solutions may be limited. Below are recommended vehicle formulations for oral gavage administration in rodents. It is imperative to assess the solubility and stability of this compound in the chosen vehicle prior to study initiation.
Table 1: Recommended Vehicle Formulations for this compound
| Formulation | Composition | Preparation Notes | Suitability |
| Aqueous Suspension | 0.5% (w/v) Methylcellulose (B11928114) + 0.2% (w/v) Tween 80 in sterile water | Prepare the methylcellulose solution first, then add Tween 80. Ensure the suspension is homogenous before adding this compound. | Suitable for compounds with low aqueous solubility. Forms a stable suspension. |
| PEG-based Solution | 20% (v/v) Dimethyl Sulfoxide (DMSO) + 80% (v/v) Polyethylene Glycol 400 (PEG400) | Dissolve this compound in DMSO first, then add PEG400. Mix thoroughly. | For compounds soluble in organic solvents. May enhance absorption. |
| Lipid-based Formulation | 100% Corn Oil | This compound should be suspended in corn oil. Sonication may be required to achieve a uniform suspension. | May improve oral bioavailability for lipophilic compounds. |
Experimental Protocols
Preparation of this compound Formulation (Aqueous Suspension Example)
This protocol describes the preparation of a 10 mg/mL suspension of this compound in 0.5% Methylcellulose with 0.2% Tween 80.
Materials:
-
This compound powder
-
Methylcellulose (viscosity appropriate for oral gavage)
-
Tween 80
-
Sterile, purified water
-
Sterile conical tubes (50 mL)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
Procedure:
-
Prepare the Vehicle:
-
In a sterile beaker, add 40 mL of sterile water.
-
While stirring, slowly add 0.25 g of methylcellulose to create a 0.5% (w/v) solution.
-
Heat the solution to 60-70°C while stirring to ensure complete dissolution of the methylcellulose.
-
Allow the solution to cool to room temperature.
-
Add 0.1 g of Tween 80 (for a 0.2% w/v concentration) and stir until fully dissolved.
-
Adjust the final volume to 50 mL with sterile water.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder for the desired final concentration (e.g., 500 mg for a 10 mg/mL suspension in 50 mL).
-
In a separate sterile container, add a small amount of the prepared vehicle to the this compound powder to create a paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.
-
Transfer the suspension to the beaker with the magnetic stirrer and stir for at least 30 minutes to ensure a homogenous suspension.
-
-
Storage:
-
Store the final suspension at 2-8°C, protected from light.
-
Before each use, vortex the suspension thoroughly to ensure uniform distribution of the drug.
-
Animal Dosing Protocol (Oral Gavage)
Ethical Considerations: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the ARRIVE guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (stainless steel, ball-tipped)
-
Syringes (1 mL or appropriate for the dosing volume)
-
Experimental animals (e.g., mice, rats) of a specific strain, age, and sex.
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week prior to the study.
-
Record the body weight of each animal before dosing to calculate the correct volume.
-
-
Dosing:
-
Thoroughly vortex the this compound suspension to ensure homogeneity.
-
Draw the calculated volume of the suspension into the syringe. The dosing volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for mice).
-
Gently restrain the animal.
-
Insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-Dosing Monitoring:
-
Observe the animals regularly for any adverse effects.
-
Record clinical observations, body weight, and any other relevant study parameters at predetermined time points.
-
Table 2: Dosing and Monitoring Parameters
| Parameter | Recommendation |
| Dose Volume | 5-10 mL/kg for mice; 5 mL/kg for rats |
| Frequency | Typically once or twice daily, depending on the pharmacokinetic profile of this compound. |
| Animal Monitoring | Daily observation for clinical signs (e.g., changes in activity, posture, grooming). |
| Body Weight | Measured at least twice weekly. |
| Data Collection | Record all observations, including any adverse events, in a detailed study log. |
Data Presentation and Interpretation
All quantitative data, such as tumor volume, body weight changes, and pharmacokinetic parameters, should be summarized in tables for clear comparison between treatment and control groups. Statistical analysis should be performed to determine the significance of any observed effects.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the formulation and dosing regimen based on the specific characteristics of their animal model and the objectives of their study. Validation of the formulation and analytical methods for quantifying this compound in biological matrices is essential for accurate pharmacokinetic and pharmacodynamic assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. What are IDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Assessing Lanisidenib (as a SYK Inhibitor) Target Engagement via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spleen Tyrosine Kinase (SYK) is a critical non-receptor tyrosine kinase involved in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages.[1][2][3] Its role in mediating inflammatory responses makes it a key therapeutic target for autoimmune and inflammatory diseases.[2][4] Lanraplenib (GS-9876) is a potent and selective, orally active inhibitor of SYK.[5][6][7] Assessing the engagement of SYK by inhibitors like Lanraplenib within a cellular context is crucial for validating its mechanism of action and advancing its development.
Western blotting is a fundamental technique used to measure the inhibition of kinase activity by detecting the phosphorylation status of the kinase itself or its downstream substrates.[8][9] This application note provides a detailed protocol for assessing the target engagement of a SYK inhibitor, using Lanraplenib as an example, by monitoring the phosphorylation of SYK and its key downstream signaling proteins.
Signaling Pathway
SYK is activated downstream of various immunoreceptors, such as B cell receptors (BCRs) and Fc receptors.[1][2] Upon activation, SYK phosphorylates itself (autophosphorylation) and a variety of downstream substrates, initiating signaling cascades that lead to cellular responses like proliferation, differentiation, and the release of inflammatory mediators.[3][10] Key downstream pathways activated by SYK include the PI3K/AKT and MAPK/ERK pathways.[5][6][10] Therefore, a SYK inhibitor is expected to decrease the phosphorylation of SYK, as well as downstream targets like AKT, ERK, and Phospholipase C gamma (PLCγ).
Experimental Protocol: Western Blot for SYK Target Engagement
This protocol describes the treatment of a suitable cell line (e.g., Ramos B-cells, which have high SYK expression) with a SYK inhibitor, followed by cell lysis, protein quantification, SDS-PAGE, and immunoblotting to detect changes in protein phosphorylation.
Materials:
-
Cell Line: Ramos (human Burkitt's lymphoma B-cell line) or other suitable cell line.
-
SYK Inhibitor: this compound (or Lanraplenib).
-
Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Stimulant: Anti-IgM antibody.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer Membrane: PVDF or nitrocellulose.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-SYK (specific to an activating phosphorylation site, e.g., Tyr525/526)
-
Rabbit anti-total-SYK
-
Rabbit anti-phospho-AKT (e.g., Ser473)
-
Rabbit anti-total-AKT
-
Rabbit anti-phospho-ERK1/2 (e.g., Thr202/Tyr204)
-
Rabbit anti-total-ERK1/2
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Workflow Diagram:
Procedure:
-
Cell Culture and Treatment:
-
Plate Ramos cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium and allow them to grow overnight.
-
Treat the cells with varying concentrations of the SYK inhibitor (e.g., 0, 10, 50, 100, 500 nM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 15-30 minutes to induce SYK activation.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-SYK) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.[8]
-
-
Stripping and Re-probing:
-
To normalize the phospho-protein signal to the total protein level, the membrane can be stripped and re-probed.
-
After imaging, incubate the membrane in a stripping buffer according to the manufacturer's protocol.
-
Wash the membrane thoroughly and re-block before incubating with the total protein antibody (e.g., anti-total-SYK).
-
Repeat the detection steps. Finally, re-probe for a loading control like β-actin to ensure equal protein loading across all lanes.[11]
-
Data Presentation and Analysis
The band intensities from the Western blots should be quantified using densitometry software. The phospho-protein signal should be normalized to the corresponding total protein signal for each sample. These normalized values can then be compared to the vehicle-treated control to determine the percentage of inhibition at each inhibitor concentration. The data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on SYK Phosphorylation
| This compound Conc. (nM) | Normalized p-SYK / Total SYK Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 10 | 0.75 | 25 |
| 50 | 0.40 | 60 |
| 100 | 0.15 | 85 |
| 500 | 0.05 | 95 |
Table 2: Effect of this compound on Downstream Substrate Phosphorylation
| This compound Conc. (nM) | Normalized p-AKT / Total AKT Ratio | % Inhibition (AKT) | Normalized p-ERK / Total ERK Ratio | % Inhibition (ERK) |
| 0 (Vehicle) | 1.00 | 0 | 1.00 | 0 |
| 10 | 0.80 | 20 | 0.85 | 15 |
| 50 | 0.50 | 50 | 0.55 | 45 |
| 100 | 0.25 | 75 | 0.30 | 70 |
| 500 | 0.10 | 90 | 0.12 | 88 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Conclusion
This Western blot protocol provides a robust method for assessing the cellular target engagement of SYK inhibitors like this compound. By measuring the dose-dependent inhibition of SYK autophosphorylation and the phosphorylation of its downstream effectors, researchers can effectively validate the inhibitor's mechanism of action and determine its potency in a cellular environment. This approach is a critical component in the preclinical evaluation of novel kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SYK spleen associated tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Differentiation Markers Following Lanisidenib Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lanisidenib is an inhibitor of isocitrate dehydrogenase (IDH), a key enzyme in cellular metabolism.[1] Mutations in IDH1 and IDH2 are frequently observed in several cancers, including acute myeloid leukemia (AML).[2] These mutations lead to the neomorphic production of the oncometabolite R-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases.[3][4] This results in a block in cellular differentiation, a hallmark of malignancies like AML.[3][5]
This compound, by inhibiting the mutant IDH enzyme, is expected to reduce 2-HG levels, thereby releasing the differentiation block and promoting the maturation of leukemic cells.[3][6] Flow cytometry is a powerful technique for quantifying the expression of cell surface and intracellular markers, making it an ideal method to assess the induction of differentiation in response to treatment with IDH inhibitors like this compound.[7][8]
These application notes provide a detailed protocol for the analysis of myeloid differentiation markers in AML cell lines or primary patient samples treated with this compound using multiparameter flow cytometry.
Principle of the Assay
Cells are treated with this compound or a vehicle control over a time course. Following treatment, cells are stained with a cocktail of fluorescently conjugated antibodies targeting specific cell surface markers associated with myeloid differentiation. The expression levels of these markers on individual cells are then quantified using a flow cytometer. An increase in the expression of mature myeloid markers and a decrease in progenitor markers are indicative of this compound-induced differentiation.
Recommended Materials
-
Cell Lines: IDH1 or IDH2 mutant AML cell lines (e.g., TF-1, MOLM-14 with engineered mutations).
-
Primary Samples: Bone marrow or peripheral blood mononuclear cells from AML patients with confirmed IDH mutations.
-
Reagents:
-
This compound (or other relevant IDH inhibitors like Ivosidenib or Enasidenib for comparative studies).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Ficoll-Paque for isolation of mononuclear cells.
-
Red blood cell lysis buffer.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Fixable viability dye.
-
Fluorescently conjugated monoclonal antibodies (see Table 2 for a recommended panel).
-
Compensation beads.
-
Flow cytometer and analysis software.
-
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed IDH-mutant AML cells at a density of 0.5 x 10^6 cells/mL in a suitable culture vessel.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound dose.
-
Treatment: Add the prepared this compound dilutions or vehicle control to the cell cultures.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for a designated time course (e.g., 48, 72, 96 hours, and up to 8 days).[8]
Staining for Flow Cytometry
-
Cell Harvesting: Harvest the cells and wash them once with PBS.
-
Viability Staining: Resuspend the cells in PBS and stain with a fixable viability dye according to the manufacturer's instructions to enable exclusion of dead cells from the analysis.
-
Surface Staining:
-
Wash the cells with flow cytometry staining buffer.
-
Resuspend the cell pellet in the staining buffer containing the pre-titrated antibody cocktail (see Table 2).
-
Incubate for 30 minutes at 4°C in the dark.[8]
-
-
Washing: Wash the cells twice with flow cytometry staining buffer.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.
Flow Cytometry Acquisition and Analysis
-
Instrument Setup:
-
Perform daily quality control on the flow cytometer.
-
Use compensation beads stained with each of the individual antibodies in the panel to set up the compensation matrix.
-
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., at least 100,000 live, single cells).
-
Data Analysis:
-
Gate on single, live cells.
-
Identify the cell population of interest based on forward and side scatter properties.
-
Quantify the percentage of cells expressing specific differentiation markers (e.g., CD11b, CD14, CD15, CD64) and progenitor markers (e.g., CD34, CD117).
-
Analyze the mean fluorescence intensity (MFI) of the markers as an indicator of expression level changes.
-
Data Presentation
Table 1: Expected Changes in Myeloid Differentiation Markers after this compound Treatment
| Cell Population | Marker | Expected Effect of this compound |
| Myeloid Progenitors | CD34 | Decrease[9] |
| Myeloid Progenitors | CD117 | Decrease |
| Mature Myeloid Cells | CD11b | Increase[8][10] |
| Monocytic Cells | CD14 | Increase[8][10] |
| Granulocytic Cells | CD15 | Increase[8] |
| Monocytic/Macrophage Cells | CD64 | Increase[10] |
| General Myeloid Marker | CD33 | Potential Increase in Brightness[10] |
Table 2: Recommended Flow Cytometry Panel for Myeloid Differentiation
| Marker | Fluorochrome | Target Cell Population |
| Viability Dye | e.g., APC-Cy7 | Dead cells |
| CD45 | e.g., V500 | Pan-leukocyte marker |
| CD34 | e.g., PE-Cy5.5 | Hematopoietic stem and progenitor cells[11] |
| CD117 | e.g., PE-Cy7 | Myeloid progenitors[11] |
| HLA-DR | e.g., V450 | Myeloid progenitors, Monocytes |
| CD33 | e.g., APC | Myeloid lineage[11] |
| CD11b | e.g., FITC | Myeloid cells, marker of maturation[10] |
| CD14 | e.g., PE | Monocytes[10] |
| CD15 | e.g., Alexa Fluor 700 | Granulocytes[8] |
| CD64 | e.g., BV421 | Monocytes, Macrophages[10] |
Visualizations
Caption: this compound's mechanism of action in overcoming the differentiation block in IDH-mutant AML.
Caption: Step-by-step workflow for assessing myeloid differentiation after this compound treatment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High cell death | This compound concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| No change in differentiation markers | Insufficient treatment duration. | Extend the time course of the experiment (e.g., up to 8-10 days). |
| Cell line is not responsive. | Confirm the presence of the IDH mutation in the cell line. | |
| High background staining | Inadequate washing. | Increase the number of wash steps after antibody incubation. |
| Non-specific antibody binding. | Include an Fc block step before antibody staining. | |
| Poor compensation | Incorrect compensation setup. | Ensure single-stained compensation controls are bright and correctly gated. |
References
- 1. medkoo.com [medkoo.com]
- 2. mdpi.com [mdpi.com]
- 3. Releasing the Block: Setting Differentiation Free with Mutant IDH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient induction of differentiation and growth inhibition in IDH1 mutant glioma cells by the DNMT Inhibitor Decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enasidenib induces acute myeloid leukemia cell differentiation to promote clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ashpublications.org [ashpublications.org]
- 11. ANALYTICAL VALIDATION OF A 10-COLOR FLOW CYTOMETRY PANEL FOR ASSESSMENT OF MEASURABLE RESIDUAL DISEASE OF ACUTE MYELOID LEUKEMIA | Hematology, Transfusion and Cell Therapy [htct.com.br]
Application Notes and Protocols: Studying Metabolic Changes Induced by Lanisidenib using the Seahorse XF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanisidenib is a potent and selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2][3] Mutations in the IDH1 gene are frequently observed in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[4][5][6] The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3][7] However, mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][6][8] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to widespread epigenetic and metabolic reprogramming that promotes tumorigenesis.[4][8]
This compound specifically targets the mutant IDH1 enzyme, inhibiting the production of 2-HG and thereby aiming to restore normal cellular differentiation and halt cancer progression.[3] Understanding the metabolic consequences of this compound treatment is crucial for elucidating its mechanism of action and identifying potential biomarkers of response.
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of the two major energy-producing pathways in cells: mitochondrial respiration and glycolysis.[9][10] It measures the oxygen consumption rate (OCR), an indicator of oxidative phosphorylation (OXPHOS), and the extracellular acidification rate (ECAR), which is largely attributed to lactic acid fermentation from glycolysis.[9][10][11] This technology allows for a detailed assessment of cellular bioenergetics and how it is altered by therapeutic agents like this compound.
These application notes provide a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to investigate the metabolic effects of this compound on cancer cells harboring IDH1 mutations.
Predicted Metabolic Effects of this compound on IDH1-mutant Cancer Cells
IDH1-mutant cells exhibit a distinct metabolic phenotype characterized by:
-
Altered Glucose Metabolism: While many cancer cells exhibit the Warburg effect (high glycolysis even in the presence of oxygen), IDH1 mutations can lead to a decrease in lactate (B86563) production.[7]
-
Glutamine Dependence: The conversion of glutamine to glutamate (B1630785) can be a metabolic bottleneck for IDH-mutated cells as they consume glutamate to produce 2-HG.[8]
-
Impaired TCA Cycle: The neomorphic activity of mutant IDH1 disrupts the normal function of the tricarboxylic acid (TCA) cycle.[6]
Treatment with this compound is expected to reverse these metabolic alterations by inhibiting 2-HG production. This may lead to:
-
A potential shift in the balance between glycolysis and oxidative phosphorylation. By restoring normal IDH1 function, cells may increase their reliance on the TCA cycle and oxidative phosphorylation for energy production.
-
Changes in substrate utilization. With the block on 2-HG production, the cellular demand for glutamine may be altered.
The Seahorse XF assays are ideally suited to quantify these predicted metabolic shifts.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and the experimental workflow for the Seahorse assay.
Caption: Mechanism of action of this compound in IDH1-mutant cancer cells.
Caption: Experimental workflow for the Seahorse XF assay.
Experimental Protocols
Materials
-
IDH1-mutant cancer cell line (e.g., HT1080)
-
This compound (or other IDH1 inhibitor)
-
Cell culture medium and supplements
-
Seahorse XF Cell Culture Microplates[12]
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone & Antimycin A)[4]
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose)
Protocol 1: Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[4]
-
Cell Seeding:
-
Seed IDH1-mutant cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density. Allow cells to adhere overnight.
-
-
This compound Treatment:
-
The following day, treat the cells with various concentrations of this compound or a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Preparation:
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Load the injector ports of the hydrated sensor cartridge with Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A according to the manufacturer's instructions.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the Cell Mito Stress Test protocol.
-
The instrument will measure baseline OCR, followed by sequential injections of the mitochondrial inhibitors and subsequent OCR measurements.
-
-
Data Analysis:
-
After the run, normalize the data to cell number.
-
Calculate the key parameters of mitochondrial respiration as outlined in the data presentation section.
-
Protocol 2: Seahorse XF Glycolysis Stress Test
This assay measures key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve.
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the Cell Mito Stress Test protocol.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge as described previously.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Base Medium (without glucose or pyruvate). Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports with Glucose, Oligomycin, and 2-Deoxyglucose (2-DG) according to the manufacturer's instructions.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the Glycolysis Stress Test protocol.
-
The instrument will measure basal ECAR, followed by sequential injections and subsequent ECAR measurements.
-
-
Data Analysis:
-
Normalize the data to cell number.
-
Calculate the key parameters of glycolysis as outlined in the data presentation section.
-
Data Presentation
The quantitative data obtained from the Seahorse XF assays should be summarized in tables for clear comparison between treatment groups.
Table 1: Mitochondrial Respiration Parameters
| Parameter | Vehicle Control (pmol/min) | This compound (X µM) (pmol/min) |
| Basal Respiration | ||
| ATP Production | ||
| Proton Leak | ||
| Maximal Respiration | ||
| Spare Respiratory Capacity | ||
| Non-Mitochondrial Oxygen Consumption |
Table 2: Glycolytic Parameters
| Parameter | Vehicle Control (mpH/min) | This compound (X µM) (mpH/min) |
| Non-glycolytic Acidification | ||
| Glycolysis | ||
| Glycolytic Capacity | ||
| Glycolytic Reserve |
Conclusion
The Seahorse XF technology provides a robust and sensitive platform to investigate the metabolic reprogramming induced by the IDH1 inhibitor this compound. By quantifying changes in both oxidative phosphorylation and glycolysis, researchers can gain valuable insights into the drug's mechanism of action, identify potential resistance mechanisms, and develop more effective therapeutic strategies for IDH1-mutant cancers. The detailed protocols and expected outcomes described in these application notes serve as a comprehensive guide for scientists and drug development professionals in this field.
References
- 1. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 4. Frontiers | Molecular Imaging of Metabolic Reprograming in Mutant IDH Cells [frontiersin.org]
- 5. Isocitrate dehydrogenase (IDH) inhibition as treatment of myeloid malignancies: Progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic consequences of oncogenic IDH mutations [escholarship.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hpst.cz [hpst.cz]
Application Notes and Protocols: Colony Formation Assay with Lanisidenib in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. The Janus kinase (JAK) signaling pathway, particularly JAK2, is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in various hematological malignancies, including AML.[1][2] Lanisidenib (also known as TG101348 or Fedratinib) is a potent and selective small molecule inhibitor of JAK2.[3][4][5] It has demonstrated efficacy in inhibiting the proliferation of AML cell lines, making it a promising therapeutic agent for this disease.[1][6] this compound also exhibits inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML, further highlighting its therapeutic potential.[1][6]
The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to assess the ability of a single cell to undergo unlimited division and form a colony.[7][8] This assay is crucial for evaluating the long-term effects of cytotoxic agents and targeted therapies, such as this compound, on the proliferative capacity and survival of cancer cells.[7][8] These application notes provide a detailed protocol for performing a colony formation assay to evaluate the efficacy of this compound in AML cell lines.
Mechanism of Action of this compound
This compound primarily functions by inhibiting the JAK/STAT signaling pathway. The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine and growth factor signaling.[9][10] Upon ligand binding to their respective receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9][10] Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene expression involved in cell proliferation, differentiation, and survival.[9][10] In AML, aberrant activation of the JAK/STAT pathway contributes to uncontrolled cell growth. This compound selectively inhibits JAK2, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[4][6]
Figure 1: this compound inhibits the JAK/STAT signaling pathway.
Experimental Protocol
This protocol is designed for the use of this compound with human AML cell lines such as MV4-11 (FLT3-ITD positive) or other cell lines with known JAK/STAT pathway activation.
Materials and Reagents
-
Human AML cell line (e.g., MV4-11)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (TG101348)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trypan Blue solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Equipment
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Inverted microscope
-
Pipettes and sterile tips
-
Cell culture flasks
Procedure
-
Cell Culture:
-
Culture AML cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in exponential growth phase before starting the experiment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C. Further dilutions should be made in culture medium immediately before use.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.
-
Seed 500-1000 viable cells per well in 6-well plates containing 2 mL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to obtain 50-150 colonies in the control wells.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM). The final DMSO concentration in all wells, including the control, should be less than 0.1%.
-
Add the this compound dilutions to the respective wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days. Do not disturb the plates during this period to allow for colony formation.
-
-
Colony Staining and Counting:
-
After the incubation period, carefully remove the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well.
-
Incubate for 20 minutes at room temperature.
-
Remove the crystal violet solution and gently wash the wells with tap water until the background is clear.
-
Allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[7]
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
-
Plot a dose-response curve with this compound concentration on the x-axis and the surviving fraction on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that inhibits colony formation by 50%.
-
Figure 2: Experimental workflow for the colony formation assay.
Data Presentation
The quantitative data from the colony formation assay should be summarized in a table for clear comparison of the effects of different this compound concentrations.
| This compound Conc. (nM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Control) | 125 ± 8 | 12.5 | 1.00 |
| 10 | 102 ± 6 | 10.2 | 0.82 |
| 50 | 65 ± 5 | 6.5 | 0.52 |
| 100 | 31 ± 4 | 3.1 | 0.25 |
| 500 | 5 ± 2 | 0.5 | 0.04 |
| 1000 | 0 ± 0 | 0 | 0.00 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.
Conclusion
This application note provides a comprehensive protocol for utilizing a colony formation assay to assess the anti-proliferative effects of this compound on AML cells. By following this detailed methodology, researchers can effectively evaluate the long-term efficacy of this targeted inhibitor and determine key parameters such as the IC50 value. The provided diagrams offer a clear visualization of this compound's mechanism of action and the experimental workflow, aiding in the understanding and execution of the assay. This protocol is a valuable tool for preclinical studies investigating novel therapeutic strategies for AML.
References
- 1. ashpublications.org [ashpublications.org]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. TG101348 - LKT Labs [lktlabs.com]
- 6. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. ossila.com [ossila.com]
- 9. mdpi.com [mdpi.com]
- 10. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Lanisidenib solubility issues in cell culture media
Welcome to the technical support center for Lanisidenib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments, with a specific focus on overcoming solubility challenges in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of isocitrate dehydrogenase 1 (IDH1).[1][2] In normal cells, IDH1 catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG).[3] Certain cancers carry mutations in IDH1, leading to a neomorphic activity that converts α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, which contributes to tumorigenesis.[3][5] this compound selectively targets and inhibits the activity of mutant IDH1, thereby blocking the production of 2-HG.[4]
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for dissolving this compound and other hydrophobic compounds.[6] It is a powerful polar aprotic solvent that can dissolve a wide array of organic materials.[7]
Q3: Why does my this compound precipitate when I add it to my cell culture medium?
A3: This is a common issue known as "crashing out" or "solvent shock".[6] It occurs because this compound is highly soluble in 100% DMSO but has very low solubility in the aqueous environment of cell culture media.[8] When a concentrated DMSO stock is rapidly diluted into the media, the abrupt change in solvent polarity causes the compound to fall out of solution and form a precipitate.[6]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. A concentration of less than 0.5% is generally recommended, with ideally below 0.1% for sensitive cell lines or long-term experiments.[6] It is critical to include a vehicle control (media containing the same final concentration of DMSO without this compound) in all experiments to account for any effects of the solvent itself.[6][9]
Troubleshooting Guides
This section provides detailed answers to specific problems you may encounter.
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
Question: I dissolved this compound in DMSO to make a 10 mM stock. When I add it directly to my cell culture medium to get a 10 µM final concentration, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation is typically due to "solvent shock" and attempting to reach a final concentration that exceeds the compound's aqueous solubility limit.[6][7] The key is to change the dilution technique from a single, large dilution step to a more gradual process.
| Potential Cause | Explanation | Recommended Solution | Citation |
| Rapid Dilution / Solvent Shock | Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent exchange, forcing the hydrophobic compound out of solution. | Perform a serial or intermediate dilution. Add the DMSO stock dropwise to pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid and even dispersion. | [6][7] |
| High Final Concentration | The desired final concentration of this compound (e.g., 10 µM) may be higher than its maximum soluble concentration in your specific cell culture medium. | Decrease the final working concentration. If a high concentration is necessary, you may need to explore formulation strategies, although this is complex. First, determine the maximum soluble concentration using the protocol provided below. | [7] |
| Low Temperature of Media | Adding the compound to cold media (e.g., straight from the refrigerator) can significantly decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. | [7][8] |
Issue 2: Media Becomes Cloudy After Incubation
Question: My this compound-containing media was clear when I prepared it, but after a few hours in the 37°C incubator, I see a precipitate or cloudiness. What is happening?
Answer: Delayed precipitation can be caused by the compound's stability in the complex culture environment over time or by other factors unrelated to the compound itself.
| Potential Cause | Explanation | Recommended Solution | Citation |
| Compound Instability/Metastable Solution | The initial clear solution might have been a supersaturated, metastable state. Over time, the compound slowly precipitates out to reach its true thermodynamic solubility. | Prepare the drug-containing media fresh immediately before each experiment. Avoid preparing large batches for long-term use. | [8] |
| Temperature Fluctuations | Repeatedly removing the culture plates or flasks from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is needed, consider using a microscope with an integrated incubator. | [7] |
| Interaction with Media Components | Components in the media, such as salts and proteins from serum (FBS), can interact with the compound over time, potentially forming insoluble complexes. Cellular metabolism can also alter the pH of the medium, affecting drug solubility. | Ensure your medium is well-buffered. If your experimental design allows, you can test different serum concentrations. | [8] |
| Not the Compound | The precipitate may not be this compound. Other media components, like salts (e.g., calcium phosphate) or proteins, can precipitate due to temperature shifts or pH changes. Microbial contamination can also cause turbidity. | Examine the culture under a microscope. Drug precipitates often appear as crystalline structures, whereas microbial contamination will show moving organisms. Contamination is also often accompanied by a rapid change in the medium's color (pH). | [6][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the recommended step-wise dilution method to minimize precipitation.
Materials:
-
This compound powder
-
100% sterile DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare High-Concentration Stock Solution (e.g., 10-20 mM):
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if necessary, but always check the manufacturer's data sheet for compound stability information.[10]
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Final Working Solution (Example: 10 µM final concentration in 10 mL media):
-
Pre-warm your complete cell culture medium in a 37°C water bath for at least 30 minutes.[6]
-
In a sterile 15 mL conical tube, add the 10 mL of pre-warmed medium.
-
Crucial Step (Intermediate Dilution): Instead of adding the 10 mM stock directly, first, create an intermediate dilution. For example, dilute the 10 mM stock 1:100 in pre-warmed media to get a 100 µM solution.
-
Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media to achieve the final 10 µM concentration. Alternatively, for smaller volumes, add the stock solution dropwise to the medium while gently swirling or vortexing the tube.[6] This gradual addition is key to preventing solvent shock.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example would be 0.1%.
-
Protocol 2: Determining Maximum Soluble Concentration
This protocol helps you find the highest concentration of this compound that remains soluble in your specific cell culture medium.[7]
Materials:
-
This compound stock solution in DMSO (e.g., 20 mM)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions in DMSO: In a separate plate or tubes, prepare a 2-fold serial dilution of your this compound stock solution in 100% DMSO.
-
Add to Media: In a 96-well plate, add 198 µL of your pre-warmed complete cell culture medium to each well.
-
Transfer Compound Dilutions: Using a multichannel pipette, transfer 2 µL from each DMSO serial dilution into the corresponding wells of the media plate. This creates a 1:100 final dilution and keeps the final DMSO concentration constant at 1%. Include a "vehicle control" well with 2 µL of DMSO only.
-
Incubate and Observe:
-
Mix the plate gently.
-
Immediately inspect the wells for any signs of cloudiness or precipitate.
-
Incubate the plate at 37°C and 5% CO₂.
-
Visually inspect the wells again at several time points (e.g., 1, 4, and 24 hours).
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate at your experimental endpoint (e.g., 24 hours) is the maximum working soluble concentration under these conditions. For a more quantitative assessment, the absorbance of the plate can be read at a wavelength between 500-600 nm; an increase in absorbance indicates precipitation.[7]
Signaling Pathways and Workflows
Simplified this compound (IDH1 Inhibitor) Signaling Pathway
This diagram illustrates the core mechanism of action for a mutant IDH1 inhibitor like this compound.
Caption: Mechanism of this compound in mutant IDH1 cancer cells.
Experimental Workflow: Preparing this compound Working Solution
This workflow provides a visual guide to the recommended dilution procedure to prevent precipitation.
Caption: Step-by-step workflow for preparing this compound working solutions.
Troubleshooting Logic for Media Precipitation
This decision tree helps diagnose the cause of observed precipitation in the cell culture media.
Caption: Decision tree for troubleshooting precipitation in cell culture.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|CAS 2135537-20-9|DC Chemicals [dcchemicals.com]
- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 4. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mutant IDH1 restores solid tumor immune sensitivity | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
Optimizing Lanisidenib treatment duration for maximal differentiation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Lanisidenib treatment duration for maximal cellular differentiation. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in promoting cellular differentiation?
This compound is an inhibitor of isocitrate dehydrogenase 1 (IDH1) enzymes that harbor specific mutations, most commonly at the R132 residue. In cancer cells with these mutations, the mutant IDH1 enzyme gains a new function: the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to widespread epigenetic alterations, including DNA hypermethylation, which can block cellular differentiation and maintain cells in a proliferative, undifferentiated state.[2]
This compound specifically binds to and inhibits the mutant IDH1 enzyme, leading to a significant reduction in 2-HG levels.[3][4] The decrease in 2-HG restores the activity of histone and DNA demethylases, reversing the epigenetic block and allowing for the expression of genes that drive cellular differentiation.[2][3] This ultimately leads to a shift from a stem-like, proliferative state to a more mature, differentiated phenotype.[5]
Q2: How can I determine the optimal duration of this compound treatment for maximal differentiation in my cell model?
The optimal treatment duration for maximal differentiation is cell-type specific and needs to be determined empirically. A time-course experiment is the most effective method. Here is a general approach:
-
Cell Seeding: Plate your IDH1-mutant cells at an appropriate density.
-
This compound Treatment: Treat the cells with a predetermined optimal concentration of this compound.
-
Time Points: Harvest cells at various time points (e.g., 2, 4, 6, 8, 10, and 14 days).
-
Differentiation Assessment: Analyze the cells at each time point for markers of differentiation.
-
Data Analysis: Plot the differentiation markers as a function of time to identify the point of maximal differentiation. It is important to also assess cell viability at each time point to ensure the observed effects are not due to toxicity.
Q3: What are the typical markers used to assess differentiation in response to this compound?
The choice of differentiation markers will depend on the cell lineage you are studying. For hematopoietic cells, such as in Acute Myeloid Leukemia (AML), common markers include:
-
Morphological Changes: Assess changes in cell morphology using Wright-Giemsa staining. Differentiated cells often exhibit a more mature morphology, such as a lobulated nucleus in neutrophils.[1]
-
Cell Surface Markers: Use flow cytometry to quantify the expression of lineage-specific cell surface markers. For myeloid differentiation, this could include markers like CD11b, CD14, and CD15, and a decrease in progenitor markers like CD34.
-
Gene Expression: Measure the mRNA levels of lineage-specific transcription factors and other differentiation-associated genes using quantitative PCR (qPCR).[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable differentiation after this compound treatment. | 1. Suboptimal concentration of this compound. 2. Insufficient treatment duration. 3. Cell line is resistant to this compound. 4. Incorrect assessment of differentiation. | 1. Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. 2. Extend the duration of the time-course experiment. 3. Verify the presence of the target IDH1 mutation in your cell line. Consider investigating potential resistance mechanisms. 4. Use multiple, well-established markers of differentiation for your specific cell lineage. |
| High levels of cell death observed during treatment. | 1. This compound concentration is too high. 2. Prolonged treatment is toxic to the cells. | 1. Re-evaluate the optimal concentration using a viability assay (e.g., MTS or trypan blue exclusion). 2. Assess differentiation at earlier time points. It's possible that maximal differentiation occurs before significant toxicity is observed. |
| Inconsistent differentiation results between experiments. | 1. Variability in cell culture conditions. 2. Inconsistent this compound preparation. 3. Passage number of cells is too high. | 1. Maintain consistent cell seeding density, media composition, and incubator conditions. 2. Prepare fresh stock solutions of this compound and ensure proper storage. 3. Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
Objective: To identify the optimal duration of this compound treatment for inducing maximal differentiation in an IDH1-mutant cell line.
Materials:
-
IDH1-mutant cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Reagents for differentiation assessment (e.g., antibodies for flow cytometry, Wright-Giemsa stain, RNA extraction kit)
Procedure:
-
Cell Plating: Seed the IDH1-mutant cells in 6-well plates at a density that will not lead to overconfluence by the final time point.
-
Treatment Initiation: The following day, treat the cells with the predetermined optimal concentration of this compound. Include a vehicle control (DMSO) group.
-
Time-Course Harvest: Harvest a set of wells (both treated and control) at designated time points (e.g., Day 2, 4, 6, 8, 10, 14).
-
Sample Processing: For each time point, process the harvested cells for various differentiation assays:
-
Morphology: Prepare cytospins and perform Wright-Giemsa staining.
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against relevant cell surface differentiation markers.
-
Gene Expression: Extract RNA for subsequent qPCR analysis of differentiation-associated genes.
-
-
Data Analysis: Quantify the percentage of differentiated cells (by morphology or flow cytometry) and the relative expression of differentiation genes at each time point. Plot these values against time to determine the duration that yields the maximal differentiation response.
Protocol 2: Assessment of Myeloid Differentiation by Flow Cytometry
Objective: To quantify the expression of myeloid differentiation markers on IDH1-mutant AML cells following this compound treatment.
Materials:
-
Harvested cells from Protocol 1
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against myeloid markers (e.g., CD11b, CD14) and a progenitor marker (e.g., CD34)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation: Wash the harvested cells with cold FACS buffer and resuspend to a concentration of 1x10^6 cells/mL.
-
Antibody Staining: Aliquot 100 µL of the cell suspension into FACS tubes. Add the appropriate combination of conjugated antibodies and isotype controls.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cell pellet in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells expressing the myeloid differentiation markers at each time point of this compound treatment.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient induction of differentiation and growth inhibition in IDH1 mutant glioma cells by the DNMT Inhibitor Decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Releasing the Block: Setting Differentiation Free with Mutant IDH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Differentiation Therapy of Acute Myeloid Leukemia | MDPI [mdpi.com]
- 5. Mutant IDH inhibitors induce lineage differentiation in IDH-mutant oligodendroglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lanisidenib Resistance in Leukemia
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Lanisidenib (TG101348) resistance in leukemia cells.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Leukemia Cell Lines
Question: My leukemia cell line, which was initially sensitive to this compound, now shows reduced sensitivity or resistance. What are the possible causes and how can I investigate them?
Answer: Decreased sensitivity to this compound, a potent JAK2 inhibitor, can arise from several mechanisms. The primary suspects are the acquisition of mutations in the JAK2 kinase domain or the activation of alternative "bypass" signaling pathways that allow cancer cells to survive despite JAK2 inhibition. The bone marrow microenvironment can also contribute to drug resistance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased this compound sensitivity.
Experimental Protocols:
-
JAK2 Kinase Domain Sequencing: A detailed protocol for amplifying and sequencing the JAK2 kinase domain from genomic DNA of leukemia cells.
-
Western Blot Analysis of Bypass Pathways: A step-by-step guide to assess the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT pathways.
Issue 2: Investigating Bypass Signaling Pathways
Question: How do I confirm that bypass signaling pathways are responsible for this compound resistance in my experiments?
Answer: Activation of the MAPK/ERK and/or PI3K/AKT pathways is a common mechanism of resistance to JAK2 inhibitors.[1][2] To confirm their involvement, you should assess the phosphorylation status of key downstream effectors in the presence and absence of this compound.
Signaling Pathway Diagram:
Caption: this compound targets JAK2, but bypass pathways can sustain proliferation.
Quantitative Data:
Table 1: Phospho-Protein Levels in this compound-Sensitive vs. -Resistant Cells
| Cell Line | Treatment | p-JAK2 (Y1007/1008) (Relative Intensity) | p-ERK1/2 (T202/Y204) (Relative Intensity) | p-AKT (S473) (Relative Intensity) |
| HEL (Sensitive) | Vehicle | 1.00 | 1.00 | 1.00 |
| HEL (Sensitive) | This compound (100 nM) | 0.15 | 0.20 | 0.25 |
| HEL-R (Resistant) | Vehicle | 0.95 | 2.50 | 2.80 |
| HEL-R (Resistant) | This compound (100 nM) | 0.85 | 2.45 | 2.75 |
Note: Data are representative and should be confirmed experimentally.
Frequently Asked Questions (FAQs)
Q1: What are the known mutations in JAK2 that confer resistance to this compound?
While specific mutations conferring resistance exclusively to this compound are not extensively documented, cross-resistance has been observed with other JAK2 inhibitors like ruxolitinib (B1666119). Mutations in the JAK2 kinase domain, particularly in regions crucial for drug binding, are likely candidates. For instance, mutations analogous to those found in ruxolitinib resistance, such as those in the ATP-binding pocket or the activation loop, should be investigated.
Q2: How can I develop a this compound-resistant leukemia cell line for my studies?
You can generate a this compound-resistant cell line by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the drug over several months.[3]
Experimental Workflow for Developing Resistant Cell Lines:
Caption: Workflow for generating a this compound-resistant cell line.
Q3: What combination therapies are effective in overcoming this compound resistance?
Based on the known resistance mechanisms, combination therapies targeting the bypass signaling pathways are a rational approach.
Table 2: Synergistic Effects of Combination Therapies in this compound-Resistant Cells
| Combination Therapy | Mechanism of Action | Expected Outcome |
| This compound + MEK Inhibitor (e.g., Trametinib) | Dual blockade of JAK/STAT and MAPK/ERK pathways.[4] | Re-sensitization to this compound, induction of apoptosis. |
| This compound + PI3K/AKT Inhibitor (e.g., Idelalisib) | Concurrent inhibition of JAK/STAT and PI3K/AKT pathways.[2] | Reduced cell proliferation and survival. |
| This compound + HSP90 Inhibitor (e.g., AUY922) | Destabilization of JAK2 and other client proteins.[5] | Degradation of JAK2, overcoming resistance. |
Q4: How does the bone marrow microenvironment contribute to this compound resistance?
The bone marrow microenvironment can protect leukemia cells from drug-induced apoptosis through direct cell-cell contact and the secretion of soluble factors.[6][7] This can activate pro-survival signaling pathways within the leukemia cells, rendering them less sensitive to this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Leukemia cell lines (sensitive and resistant)
-
RPMI-1640 medium with 10% FBS
-
This compound (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 using non-linear regression analysis.[8][9]
Protocol 2: Western Blotting for Signaling Proteins
This protocol is for assessing the activation of bypass signaling pathways.[10][11]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in response to treatment.[12][13]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest 1-5 x 10^5 cells and wash with cold PBS.
-
Resuspend cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer.
-
Analyze by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14]
References
- 1. Development of Resistance to Type II JAK2 Inhibitors in MPN Depends on AXL Kinase and Is Targetable - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genesandcancer.com [genesandcancer.com]
- 6. A Role for the Bone Marrow Microenvironment in Drug Resistance of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ashpublications.org [ashpublications.org]
Technical Support Center: Lanisidenib Off-Target Kinase Effects
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating potential off-target effects of Lanisidenib using kinase panels. Our resources are designed to help scientists and drug development professionals interpret their screening data and validate potential off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is primarily known as an inhibitor of isocitrate dehydrogenase (IDH) enzymes.[1] Its main therapeutic action is not mediated by kinase inhibition.
Q2: Why should I screen this compound against a kinase panel if it's an IDH inhibitor? A2: Screening non-kinase inhibitors against a broad panel of kinases is a crucial step in drug development for several reasons:
-
Identifying Unforeseen Off-Targets: Small molecules can sometimes bind to proteins other than their intended target due to structural similarities in binding pockets, which is common across the human kinome.[2] This can lead to unexpected biological effects or toxicity.[3][4]
-
Understanding Phenotypes: If your cellular experiments with this compound produce an unexpected phenotype (e.g., affecting a pathway known to be regulated by kinases), a kinase screen can help determine if this is due to a direct off-target inhibition.[2]
-
Assessing Selectivity: Comprehensive profiling helps to build a complete selectivity profile of the compound, which is essential for predicting potential side effects and understanding its overall biological activity.[3][5]
Q3: What is the difference between a biochemical and a cell-based kinase assay? A3: Biochemical assays use purified, recombinant kinases and substrates to measure the direct interaction of a compound with a kinase in a controlled, in vitro environment.[6][7] Cell-based assays, on the other hand, measure the effect of a compound on kinase activity within intact, living cells.[8][9] This provides a more physiologically relevant context, as it accounts for factors like cell permeability, intracellular ATP concentrations, and the presence of other proteins.[8]
Q4: How do I begin to interpret data from a large kinase panel screen? A4: Start by ranking the kinases based on the strength of inhibition (e.g., lowest IC50 or highest percent inhibition). Cross-reference these "hits" with the known biological functions of the kinases. A critical next step is to validate these initial findings using orthogonal assays, such as a different assay format or, ideally, a cell-based assay to confirm target engagement in a more relevant system.[5][10]
Troubleshooting Guide
Q5: My biochemical assay shows this compound inhibiting a specific kinase, but I don't see a corresponding effect in my cell-based assay. Why? A5: This is a common discrepancy. Several factors could be responsible:
-
Cell Permeability: this compound may not efficiently cross the cell membrane to reach the intracellular kinase.[8]
-
High Intracellular ATP: The concentration of ATP in cells (millimolar range) is much higher than that used in many biochemical assays (micromolar range). If this compound is an ATP-competitive inhibitor, its potency can be significantly lower in a cellular context.[11]
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like multidrug resistance protein 1 (MDR1/ABCB1).
-
Scaffolding Proteins: In a cell, kinases exist in complex with other proteins, which can alter their conformation and affect inhibitor binding compared to the isolated recombinant enzyme.
Q6: I'm observing weak inhibition across a wide range of kinases. What could be the cause? A6: Widespread, low-potency inhibition can be due to several factors:
-
Compound Promiscuity: At high concentrations, some compounds exhibit non-specific binding to many kinases.[2]
-
Assay Interference: The compound may be interfering with the assay technology itself. For example, in fluorescence-based assays, an auto-fluorescent compound can lead to false readings.[12] Similarly, in luminescence-based assays that measure ATP consumption (like ADP-Glo™), the compound could inhibit the luciferase reporter enzyme.[12][13]
-
Compound Aggregation: At higher concentrations, the compound may form aggregates that can sequester and non-specifically inhibit enzymes.
Q7: My results are inconsistent between experiments. What should I check? A7: Inconsistent results in kinase assays often stem from technical variability. Key areas to check include:
-
Reagent Stability: Ensure that reagents, especially the kinase and ATP, have not degraded. Avoid repeated freeze-thaw cycles.[14]
-
Solvent Concentration: The final concentration of the compound's solvent (e.g., DMSO) should be low (<0.5%) and consistent across all wells, as higher concentrations can inhibit kinases.[6][14]
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant variations in the final concentrations of the compound, enzyme, or ATP.[14]
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can alter reagent concentrations. Consider not using the outermost wells for critical data points.[14]
Q8: I've identified a potential off-target kinase hit. What are the essential next steps for validation? A8: Validating a hit is crucial. A recommended workflow is:
-
Confirm with a Dose-Response Curve: Determine the IC50 value of this compound against the purified kinase to quantify its potency.
-
Use an Orthogonal Biochemical Assay: Confirm the inhibition using a different assay technology (e.g., if the primary screen was luminescence-based, validate with a radiometric or TR-FRET assay).[3][15]
-
Perform a Cellular Target Engagement Assay: Use a method like Western blotting to check if this compound inhibits the phosphorylation of a known substrate of the target kinase in cells.[8] This confirms the compound is active against the target in a physiological setting.
-
Use Genetic Approaches: Use siRNA or CRISPR to knock down the potential off-target kinase. If the resulting cellular phenotype matches the one observed with this compound treatment, it strengthens the evidence for a true off-target effect.[2][16]
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile for this compound
This table presents hypothetical data for demonstration purposes to guide researchers in organizing their own results. The primary targets (IDH1/2) are included for context.
| Target | Target Family | Assay Type | % Inhibition @ 1 µM | IC50 (nM) |
| IDH1 (R132H) | Dehydrogenase | Biochemical | 98% | 15 |
| IDH2 (R140Q) | Dehydrogenase | Biochemical | 95% | 45 |
| Kinase A | Tyrosine Kinase | Biochemical | 85% | 250 |
| Kinase B | Serine/Threonine | Biochemical | 60% | 1,100 |
| Kinase C | Tyrosine Kinase | Biochemical | 45% | > 5,000 |
| Kinase D | Serine/Threonine | Biochemical | 15% | > 10,000 |
| Kinase E | Lipid Kinase | Biochemical | 5% | > 10,000 |
Mandatory Visualizations
Caption: Workflow for identifying and validating kinase off-target effects.
Caption: Logic diagram for troubleshooting inconsistent kinase assay results.
Caption: Signaling pathways showing on-target vs. potential off-target effects.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a method to measure the activity of a purified kinase by quantifying the amount of ADP produced using a commercially available luminescent assay system (e.g., ADP-Glo™).[13][16][17]
Materials:
-
Recombinant active kinase of interest
-
Kinase-specific peptide substrate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase buffer (specific to the kinase, typically containing Tris-HCl, MgCl2, DTT, and BSA)
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and calibrated single-channel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, create intermediate dilutions in the kinase buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.[17]
-
Assay Setup: To a 384-well plate, add 2.5 µL of the diluted this compound or control (DMSO for 100% activity, no enzyme for background).
-
Enzyme Addition: Add 2.5 µL of the recombinant kinase (diluted in kinase buffer) to all wells except the "no enzyme" background controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[17]
-
Reaction Initiation: Add 5 µL of a solution containing both the peptide substrate and ATP (at a concentration near the Km for the kinase) to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. This time may need to be optimized to ensure the reaction is in the linear range.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by luciferase to produce light. Incubate for 30 minutes at room temperature.[17]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "DMSO" control as 100% kinase activity.
-
Plot the normalized kinase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Western Blot for Target Validation
This protocol is used to determine if this compound can inhibit the phosphorylation of a known substrate of a potential off-target kinase within intact cells.
Materials:
-
Cell line expressing the kinase of interest
-
Complete cell culture medium
-
This compound stock solution (DMSO)
-
Appropriate cell stimulant (if the kinase requires activation, e.g., a growth factor)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: one specific for the phosphorylated substrate (phospho-specific) and one for the total protein of the substrate.
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to grow to 70-80% confluency. The day of the experiment, replace the medium with fresh medium containing various concentrations of this compound (and a DMSO vehicle control). Incubate for a predetermined time (e.g., 2-4 hours).
-
Stimulation (if required): If the kinase pathway is not basally active, add a stimulant (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes) before harvesting the cells.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells. Incubate the lysate on ice for 20 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane thoroughly, apply the ECL substrate, and capture the chemiluminescent signal with an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the antibody against the total protein of the substrate.
Data Analysis:
-
Quantify the band intensities for both the phospho-protein and the total protein using densitometry software.
-
Calculate the ratio of phospho-protein to total protein for each treatment condition.
-
A dose-dependent decrease in this ratio in this compound-treated cells compared to the vehicle control indicates cellular inhibition of the target kinase.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. benchchem.com [benchchem.com]
- 15. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 16. Off-the-shelf kinase knockout screening solutions [bio-connect.nl]
- 17. domainex.co.uk [domainex.co.uk]
Technical Support Center: Mitigating Lanisidenib-Induced Cytotoxicity in Primary Cells
Welcome to the technical support center for Lanisidenib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential cytotoxicity when using this compound in primary cell cultures. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] In normal cells, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3][4] However, specific mutations in the IDH1 gene, commonly found in certain cancers like glioma and acute myeloid leukemia (AML), lead to a neomorphic enzymatic activity.[4][5] This mutant IDH1 converts α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[4][5][6] The accumulation of D-2HG interferes with cellular metabolism and epigenetic regulation, ultimately promoting tumorigenesis.[5][6][7] this compound specifically targets and inhibits the mutant IDH1 enzyme, thereby blocking the production of D-2HG.[4][6]
Q2: Is this compound expected to be cytotoxic to primary cells?
While the primary target of this compound is the mutant IDH1 enzyme found in cancer cells, off-target effects or specific sensitivities of primary cells could potentially lead to cytotoxicity. Generally, inhibitors targeting mutant IDH1 have shown a degree of selectivity for cancer cells over normal cells. For instance, a series of 1-hydroxypyridin-2-one compounds, which are also mutant IDH1 inhibitors, demonstrated low cytotoxicity against normal fibroblast WI-38 cells. However, primary cells can be more sensitive than immortalized cell lines, and cytotoxicity can be influenced by various experimental factors.
Q3: What are the potential causes of unexpected cytotoxicity in my primary cell experiments with this compound?
Several factors could contribute to cytotoxicity when using this compound in primary cells:
-
High Drug Concentration: The concentration of this compound may be too high for the specific primary cell type being used.
-
Off-Target Effects: Although designed to be selective, at higher concentrations, this compound might inhibit other cellular targets, leading to toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, especially at concentrations above 0.1%.
-
On-Target Toxicity in Specific Primary Cells: It is possible that some primary cell types rely on pathways that are inadvertently affected by the inhibition of wild-type IDH1, even if the inhibition is weak.
-
Suboptimal Cell Culture Conditions: Primary cells are sensitive to their environment. Factors like media composition, serum quality, and cell density can impact their health and susceptibility to drug-induced stress.
-
Lot-to-Lot Variability of this compound: Inconsistent purity or formulation between different batches of the compound could lead to variable results.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and mitigate this compound-induced cytotoxicity in your primary cell cultures.
Issue 1: High Levels of Cell Death Observed After this compound Treatment
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| This compound concentration is too high. | Perform a dose-response experiment to determine the half-maximal cytotoxic concentration (CC50). Use a concentration well below the CC50 for your functional assays. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control to assess its toxicity. |
| Off-target effects of the inhibitor. | If possible, test the effect of a structurally different mutant IDH1 inhibitor to see if the cytotoxicity is compound-specific. |
| Suboptimal cell culture conditions. | Ensure your primary cells are healthy and not stressed before starting the experiment. Use appropriate media, supplements, and maintain optimal cell densities. |
Issue 2: Inconsistent Results or High Variability Between Experiments
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Variability in primary cell isolates. | Primary cells from different donors can have significant biological variability. If possible, use cells from the same donor for a set of experiments or pool cells from multiple donors. |
| Inconsistent this compound preparation. | Prepare fresh stock solutions of this compound for each experiment and use a consistent dilution method. |
| Passage number of primary cells. | Use primary cells within a narrow and consistent passage number range, as their characteristics can change with extensive passaging. |
Issue 3: Apparent Lack of this compound Efficacy Without Obvious Cytotoxicity
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| This compound concentration is too low. | Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for 2-HG production in a relevant mutant IDH1 cell line to confirm the compound's activity. |
| Low or no expression of mutant IDH1 in your primary cells. | Confirm the IDH1 mutation status of your primary cells using sequencing. This compound is not expected to have a significant effect on cells lacking the target mutation. |
| Inhibitor is inactive. | Verify the identity and purity of your this compound compound. Use a positive control (a cell line known to be sensitive to mutant IDH1 inhibition). |
| Inappropriate assay for detecting the effect. | The primary effect of this compound is a reduction in 2-HG levels. Assays measuring cell viability might not be the most sensitive readout for its on-target activity in the absence of direct cytotoxicity. Consider measuring 2-HG levels directly. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on mitochondrial activity.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Remove the old medium and add the medium containing this compound or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.
-
Formazan (B1609692) Solubilization: Incubate the plate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the collected supernatants.
-
Cell Lysis (Maximum LDH Release): To a set of control wells, add a lysis buffer (provided in the kit) to induce 100% cell death and measure the maximum LDH release.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed cells, after subtracting the background LDH activity from the cell-free medium.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 2. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ivosidenib? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
Lanisidenib In Vitro Dose-Response Optimization: A Technical Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing in vitro dose-response experiments with lanisidenib.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial dose-response studies, a wide concentration range is recommended to determine the optimal window of activity. A common starting point is a serial dilution from 100 µM down to 1 nM. The specific range may need to be adjusted based on the cell line's sensitivity.
Q2: What are the key parameters to consider when designing a dose-response experiment for this compound?
A2: Key parameters include the choice of cell line, seeding density, treatment duration, and the endpoint assay. It is crucial to ensure that the chosen cell line expresses the target of this compound, the mutant isocitrate dehydrogenase (IDH). Cell seeding density should be optimized to ensure logarithmic growth throughout the experiment. Treatment duration will depend on the expected mechanism of action and the cell doubling time.
Q3: How can I be sure my this compound stock solution is prepared and stored correctly?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1] Before each experiment, freshly dilute the stock solution in culture medium to the desired working concentrations.
Q4: What are some common endpoint assays to measure the effect of this compound?
A4: Commonly used assays include cell viability assays (e.g., MTS, MTT), cytotoxicity assays (e.g., LDH release), apoptosis assays (e.g., caspase activity, Annexin V staining), and specific biomarker assays that measure the downstream effects of IDH inhibition.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or improper mixing of the compound. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Ensure thorough mixing of this compound in the culture medium before adding to the cells. |
| No observable dose-response effect | The chosen cell line may not express the drug target (mutant IDH). The drug concentration may be too low, or the incubation time may be too short. The compound may have degraded. | Confirm the IDH mutation status of your cell line. Expand the concentration range of this compound and increase the incubation time. Use a freshly prepared stock solution of this compound. |
| Steep or narrow dose-response curve | The dilution series may not have enough points around the IC50 value. | Perform a narrower serial dilution around the estimated IC50 to obtain a more detailed curve. |
| Inconsistent results between experiments | Variations in cell passage number, serum batch, or incubator conditions. | Use cells within a consistent passage number range. Test new batches of serum before use in critical experiments. Regularly monitor and calibrate incubator CO2 and temperature levels. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Downstream Biomarker Analysis
-
Cell Treatment: Treat cells grown in larger culture dishes (e.g., 6-well plates) with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against a downstream target of IDH inhibition, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: this compound inhibits mutant IDH, blocking 2-HG production and restoring normal cell differentiation.
Caption: Standard workflow for an in vitro dose-response experiment with this compound.
Caption: A decision tree to troubleshoot common issues in this compound dose-response assays.
References
Preventing Lanisidenib degradation in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper handling and use of Lanisidenib in experimental setups to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] Properly stored, this compound has a shelf life of over two years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in a suitable solvent like DMSO. For short-term storage of stock solutions (days to weeks), they can be kept at 0-4°C. For long-term storage (months), aliquoting and storing at -20°C is advised to avoid repeated freeze-thaw cycles.[1]
Q3: What are the likely causes of this compound degradation in my experiments?
A3: While specific degradation pathways for this compound are not extensively published, kinase inhibitors, in general, are susceptible to three main types of degradation:
-
Hydrolysis: Degradation due to reaction with water. This can be influenced by pH.
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents. This can be accelerated by light and the presence of metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.
Q4: Can the excipients in my formulation affect this compound's stability?
A4: Yes, excipients can significantly impact the stability of a drug. Interactions between the drug and excipients can lead to physical and chemical changes. It is crucial to conduct compatibility studies with your chosen excipients to ensure they do not accelerate this compound degradation.
Q5: How can I monitor the stability of this compound in my experimental samples?
A5: The most reliable way to monitor the stability of this compound is by using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact drug from its degradation products and provide a quantitative measure of its concentration over time.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity of this compound in cell-based assays. | Degradation of this compound in stock solution or in the final assay medium. | 1. Verify Stock Solution Integrity: Prepare fresh stock solutions from solid compound. Compare the activity of the new stock solution with the old one. 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations. 3. Protect from Light: Prepare and handle stock solutions and experimental samples under subdued light conditions. Use amber-colored vials for storage. 4. Check Media Compatibility: Some components in cell culture media may accelerate degradation. Prepare fresh dilutions of this compound in media immediately before use. |
| Precipitation of this compound in aqueous buffers or cell culture media. | Poor solubility of this compound at the working concentration or a change in pH. | 1. Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). 2. Optimize pH: If possible, adjust the pH of your buffer to a range where this compound is more soluble. 3. Use a Surfactant: In some cases, a small amount of a biocompatible surfactant can help maintain solubility. |
| Appearance of unknown peaks in analytical chromatograms (HPLC, LC-MS). | Formation of degradation products. | 1. Review Handling Procedures: Ensure that all handling and storage recommendations have been followed. 2. Conduct Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to stress conditions (e.g., acid, base, peroxide, heat, light). This can help in identifying the unknown peaks. 3. Optimize Analytical Method: Ensure your analytical method is capable of separating the main compound from all potential degradation products. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: General Protocol for Treating Cells with this compound
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
Cells seeded in multi-well plates
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in fresh cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of this compound (or vehicle control) to the cells.
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Proceed with the downstream experimental analysis.
-
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results in Olutasidenib Cellular Assays
Welcome to the technical support center for Olutasidenib (B609739) (also known as Lanisidenib or FT-2102) cellular assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step troubleshooting guides for issues you may encounter during your experiments with Olutasidenib, a selective inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1).
Q1: What is the primary mechanism of action of Olutasidenib?
Olutasidenib is a potent and selective inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). It specifically targets cancer cells harboring gain-of-function mutations in the IDH1 gene, such as R132H and R132C.[1][2][3][4] The mutant IDH1 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[5][6] Olutasidenib inhibits the production of 2-HG, thereby restoring normal cellular differentiation processes.[1][5][7]
Q2: My cell viability results with Olutasidenib are inconsistent or show a weaker than expected effect. What are the possible causes?
Inconsistent cell viability results can stem from several factors, ranging from assay choice to cell line characteristics.
Troubleshooting Steps:
-
Confirm Cell Line Authenticity and Mutation Status:
-
Re-evaluate the Cell Viability Assay:
-
Metabolic assays like the MTT assay can be influenced by the metabolic state of the cells, which may be altered by a metabolic inhibitor like Olutasidenib.[9][10] Consider using a non-metabolic readout for viability, such as a trypan blue exclusion assay or a real-time live-cell imaging system.[9]
-
If using a tetrazolium-based assay (MTT, MTS, XTT), ensure the incubation time is optimized and consistent.
-
-
Assess Compound Stability and Concentration:
-
Prepare fresh stock solutions of Olutasidenib in an appropriate solvent like DMSO.[11]
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Ensure the final concentration of Olutasidenib in your assay is accurate. Perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
-
Consider the Proliferation Rate of Your Cells:
-
The effects of differentiation-inducing agents like Olutasidenib on cell viability may be more pronounced in rapidly proliferating cells.
-
Ensure your cells are in the logarithmic growth phase during the experiment.
-
-
Check for Resistance Mechanisms:
Q3: I am not observing the expected decrease in 2-hydroxyglutarate (2-HG) levels after Olutasidenib treatment. What should I check?
Accurate measurement of 2-HG is critical for confirming the on-target effect of Olutasidenib.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Incomplete quenching of cellular metabolism during sample collection can lead to inaccurate 2-HG measurements.[13] Use a rapid and effective quenching method, such as cold methanol (B129727) or a specialized quenching solution.[13]
-
Ensure complete cell lysis to release intracellular 2-HG.
-
-
Validate Your 2-HG Assay:
-
Use a validated, sensitive, and specific assay for D-2-HG, such as a colorimetric/fluorometric enzymatic assay or LC-MS/MS.[14] Note that some kits are specific for the D-enantiomer.[14]
-
Include appropriate controls, such as untreated cells and a standard curve of D-2-HG.
-
Be aware of potential contamination in commercial 2-HG standards.[15]
-
-
Check Treatment Duration and Compound Potency:
-
The reduction in 2-HG levels is a direct and early response to Olutasidenib treatment. However, ensure a sufficient treatment duration (e.g., 24-48 hours) for a robust effect.
-
Confirm the potency of your Olutasidenib stock.
-
Q4: I am not seeing clear evidence of cellular differentiation after treating my AML or glioma cells with Olutasidenib. What could be the issue?
Assessing cellular differentiation requires the use of appropriate markers and time points.
Troubleshooting Steps:
-
Select Appropriate Differentiation Markers:
-
For Acute Myeloid Leukemia (AML): Use flow cytometry to measure the expression of myeloid differentiation markers such as CD11b and CD14.[16][17] Morphological changes, like a decrease in the nuclear-to-cytoplasmic ratio, can be assessed by cytospin and Wright-Giemsa staining.[16]
-
For Glioma: Assess the expression of glial differentiation markers. For example, an increase in glial fibrillary acidic protein (GFAP) and a decrease in the neural stem cell marker nestin (NES) can indicate astrocytic differentiation.[5][18]
-
-
Optimize Treatment Duration:
-
Differentiation is a process that takes time. The effects of Olutasidenib on differentiation markers may not be apparent until after several days of treatment (e.g., 3-7 days).[16]
-
-
Use a Positive Control:
-
If possible, include a positive control for differentiation in your experimental setup to ensure your assay is working correctly.
-
-
Consider the Cellular Context:
-
The differentiation response to Olutasidenib can be cell-line specific.
-
Quantitative Data Summary
The following table summarizes the in vitro potency of Olutasidenib against various mIDH1 mutations.
| Mutant IDH1 Isoform | IC50 (nM) | Reference |
| IDH1-R132H | 21.2 | [2] |
| IDH1-R132C | 114 | [2] |
| IDH1-R132G | Potently Inhibits | [2][11] |
| IDH1-R132L | Potently Inhibits | [2][11] |
| Wild-Type IDH1 | > 20,000 | [2] |
| Mutant IDH2 (R172K, R140Q) | > 20,000 | [2] |
Experimental Protocols
Protocol 1: Cellular Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Olutasidenib in a culture medium. The final concentrations should span a range appropriate for determining the IC50 value (e.g., 0.01 µM to 100 µM).[19] Include a vehicle control (DMSO).[19]
-
Incubation: Add the compound dilutions to the respective wells and incubate for the desired duration (e.g., 48-72 hours) at 37°C.[19]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.[19][20]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Measurement of Intracellular 2-Hydroxyglutarate (2-HG)
-
Cell Treatment: Seed and treat cells with Olutasidenib as described in the cell viability protocol for 24-48 hours.
-
Cell Harvesting and Lysis: Harvest the cells, wash with cold PBS, and lyse the cells according to the instructions of a commercially available D-2-HG assay kit.[14][19]
-
2-HG Measurement: Perform the 2-HG measurement following the kit's protocol. This typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal.[14][19]
-
Data Analysis: Quantify the 2-HG concentration based on a standard curve and normalize to the protein concentration or cell number.
Protocol 3: Immunophenotyping for AML Cell Differentiation by Flow Cytometry
-
Cell Treatment: Culture AML cells and treat with various concentrations of Olutasidenib or a vehicle control for 3-7 days.[16]
-
Cell Staining: Harvest the cells, wash with ice-cold PBS containing 2% FBS, and stain with fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14).[16]
-
Data Acquisition: Acquire data on a flow cytometer, collecting a minimum of 10,000 events per sample.[16]
-
Data Analysis: Analyze the data to determine the percentage of cells positive for each differentiation marker and the mean fluorescence intensity.[16]
Visualizations
Caption: Mechanism of action of Olutasidenib in mIDH1 cancer cells.
References
- 1. What is the mechanism of Olutasidenib? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. olutasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medkoo.com [medkoo.com]
- 5. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Frontiers | The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. abcam.com [abcam.com]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. Sensitizing Acute Myeloid Leukemia Cells to Induced Differentiation by Inhibiting the RIP1/RIP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The neural stem-cell marker CD24 is specifically upregulated in IDH-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Lanisidenib Applications in AML Research
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for pan-RAF inhibitors like Lanisidenib in AML?
Pan-RAF inhibitors are designed to target all isoforms of the RAF kinase (A-RAF, B-RAF, and C-RAF). In many AML subtypes, the RAS/RAF/MEK/ERK signaling pathway is constitutively activated, promoting cancer cell proliferation and survival.[1][2] this compound, as a pan-RAF inhibitor, is expected to block this pathway at the level of RAF, thereby inhibiting downstream signaling and inducing anti-leukemic effects such as apoptosis and cell growth inhibition.[1][3] These inhibitors can be effective in AML cells with mutations upstream of RAF, such as in RAS and FLT3.[1][2][4]
Q2: Which AML subtypes are most likely to be sensitive to this compound?
AML is a heterogeneous disease with various genetic subtypes.[5][6] Based on preclinical studies of other pan-RAF inhibitors, AML subtypes with mutations that activate the RAS/RAF/MEK/ERK pathway are predicted to be the most sensitive. This includes subtypes with:
-
RAS mutations (e.g., NRAS, KRAS) : These mutations are found in a significant portion of pediatric and adult AML cases.[7]
-
FLT3 mutations : While FLT3 inhibitors are a primary therapy, pan-RAF inhibitors may offer a synergistic effect or an alternative strategy.[1][2][4]
-
BRAF mutations (e.g., BRAF V600E) : Although rare in AML, these mutations are a direct target for RAF inhibitors.[8][9][10]
Q3: What are the potential mechanisms of resistance to this compound?
Resistance to targeted therapies is a common challenge in cancer treatment.[11][12][13] Potential mechanisms of resistance to a pan-RAF inhibitor like this compound in AML could include:
-
Reactivation of the MAPK pathway through alternative mechanisms.
-
Upregulation of parallel survival pathways , such as the PI3K/AKT/mTOR pathway.[2]
-
Emergence of secondary mutations in the RAF gene or other downstream components of the pathway.
-
Stromal cell-mediated chemoresistance in the bone marrow microenvironment.[2][4]
Q4: Can this compound be used in combination with other AML therapies?
Yes, preclinical studies on other pan-RAF inhibitors suggest potential for synergistic effects when combined with other anti-leukemic agents.[3][7] Promising combinations for investigation could include:
-
Other targeted inhibitors , such as FLT3 inhibitors (e.g., Sorafenib) or MEK inhibitors (e.g., Cobimetinib).[1][4][7]
-
BCL2 inhibitors (e.g., Venetoclax), which have shown synergy with pan-RAF inhibition in overcoming resistance.[3]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cell toxicity in non-target cells | Off-target effects of the compound. | Perform a dose-response curve to determine the optimal therapeutic window. Test on a panel of healthy hematopoietic cells to assess specificity. |
| Lack of efficacy in an expectedly sensitive AML subtype | - Incorrect concentration used. - Intrinsic or acquired resistance. - Suboptimal experimental conditions. | - Verify the IC50 of your specific cell line. - Analyze downstream pathway activation (e.g., pERK levels) to confirm target engagement. - Investigate potential resistance mechanisms (see FAQ Q3). - Ensure proper drug solubility and stability in your culture medium. |
| Inconsistent results between experiments | - Variability in cell culture conditions. - Inconsistent drug preparation. - Passage number of cell lines. | - Standardize all experimental parameters, including cell density, media, and incubation times. - Prepare fresh drug dilutions for each experiment from a validated stock solution. - Use cell lines within a consistent and low passage number range. |
| Paradoxical activation of the MAPK pathway | In some contexts, RAF inhibitors can cause paradoxical activation in cells with wild-type BRAF. | - Carefully select cell line models. - Monitor pERK levels closely. - Consider combination with a MEK inhibitor to mitigate this effect. |
Quantitative Data
In Vitro Efficacy of Belvarafenib (a pan-RAF inhibitor) in Human AML Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values for Belvarafenib in various human AML cell lines with different RAS mutations. This data can serve as a reference for designing initial dose-finding experiments for this compound.
| AML Cell Line | RAS Mutation | IC50 (nM) |
| OCI-AML3 | NRAS | 48 |
| HL-60 | NRAS | Not specified |
| THP-1 | NRAS | Not specified |
| NOMO-1 | KRAS | Not specified |
| NB4 | KRAS | Not specified |
| SKM-1 | KRAS | 310 |
| Data extracted from a preclinical study on Belvarafenib.[7] |
Experimental Protocols
Protocol: In Vitro Assessment of this compound Efficacy on AML Cell Lines
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of AML cell lines representing different subtypes.
2. Materials:
-
AML cell lines (e.g., OCI-AML3 for NRAS-mutant, NOMO-1 for KRAS-mutant, and a RAS-wild type line as a control).
-
This compound (powder, with known purity).
-
Dimethyl sulfoxide (B87167) (DMSO, sterile).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
96-well cell culture plates.
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Multimode plate reader.
3. Methods:
a. Cell Culture and Seeding: i. Culture AML cell lines in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5% CO2. ii. Harvest cells in the exponential growth phase and determine cell viability and count. iii. Seed 5,000 to 10,000 cells per well in 96-well plates in a volume of 90 µL of complete medium. iv. Incubate the plates for 24 hours.
b. This compound Preparation and Treatment: i. Prepare a 10 mM stock solution of this compound in DMSO. ii. Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 1 nM to 10 µM. iii. Add 10 µL of the diluted this compound or vehicle control (DMSO in medium) to the appropriate wells. iv. Incubate the plates for 72 hours.
c. Cell Viability Assessment: i. Equilibrate the CellTiter-Glo® reagent to room temperature. ii. Add 100 µL of the reagent to each well. iii. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. iv. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. v. Measure the luminescence using a plate reader.
d. Data Analysis: i. Normalize the luminescence readings of the treated wells to the vehicle-treated control wells. ii. Plot the normalized viability against the logarithm of the this compound concentration. iii. Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
Visualizations
Signaling Pathway
References
- 1. Pan-RAF Inhibition Shows Anti-Leukemic Activity in RAS-Mutant Acute Myeloid Leukemia Cells and Potentiates the Effect of Sorafenib in Cells with FLT3 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pan-RAF inhibition induces apoptosis in acute myeloid leukemia cells and synergizes with BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel drug combination is safe and benefits people with acute myeloid leukemia who have a specific genetic profile - UNC Lineberger [unclineberger.org]
- 6. In vitro studies of AML | UiB [www4.uib.no]
- 7. ashpublications.org [ashpublications.org]
- 8. Acute myeloid leukaemia post-cytotoxic therapy with BRAF V600E mutation in a child - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BRAF V600E-Mutant Acute Myeloid Leukemia: A Case Series and Literature Review of a Rare Entity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of lenalidomide sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of lapatinib resistance in HER2-driven breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diverse Resistance Mechanisms to the Third-Generation ALK Inhibitor Lorlatinib in ALK-Rearranged Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing edge effects in 96-well plate assays with Lanisidenib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lanisidenib in 96-well plate assays. This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of innate immune signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the kinase activity of IRAK4. IRAK4 is a key signaling molecule downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). By inhibiting IRAK4, this compound blocks the phosphorylation cascade that leads to the activation of transcription factors like NF-κB and AP-1, ultimately reducing the production of pro-inflammatory cytokines.[1][2][3][4]
Q2: What are common cell-based assays to assess this compound activity?
A2: The activity of this compound can be assessed in various cell-based assays, including:
-
Cytokine Secretion Assays: Measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in response to TLR agonists like LPS.
-
NF-κB Reporter Assays: Quantifying the inhibition of NF-κB activation in reporter cell lines.
-
Phospho-protein Western Blots: Detecting the reduction in phosphorylation of downstream targets of IRAK4, such as IRAK1 or IκBα.[5]
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To assess the cytotoxicity of the compound and determine a suitable concentration range for functional assays.[6]
Q3: What is the "edge effect" in 96-well plate assays?
A3: The edge effect is a common phenomenon observed in multi-well plates where the outer wells (the "edge" wells) behave differently from the inner wells.[7] This variability is primarily caused by increased evaporation of culture medium from the peripheral wells, leading to changes in the concentration of media components, which can affect cell growth and metabolism.[7][8] Thermal gradients across the plate can also contribute to the edge effect.[9][10]
Troubleshooting Guide
Issue 1: High variability in results between replicate wells, particularly between inner and outer wells.
This is a classic presentation of the edge effect. The following strategies can help mitigate this issue.
Solutions to Mitigate Edge Effects:
A combination of the following techniques is often the most effective approach to minimizing the edge effect.
1. Plate Incubation and Sealing:
-
Humidified Incubator: Ensure the incubator has a properly filled water pan to maintain high humidity (ideally ≥95%).[11]
-
Plate Lids and Sealing Tapes: Always use plate lids. For long-term incubations, consider using breathable sealing films for cell-based assays or foil seals for biochemical assays to minimize evaporation.[5]
-
Avoid Stacking: Do not stack plates in the incubator, as this can create uneven temperature distribution.
2. Filling Outer Wells:
-
A common and effective method is to fill the 36 outer wells with a sterile liquid to create a humidity barrier for the inner 60 experimental wells.[5][8]
-
Recommended Liquids:
-
Sterile Water
-
Phosphate-Buffered Saline (PBS)
-
Cell Culture Medium
-
3. Thermal Equilibration:
-
Pre-warm the 96-well plate, media, and all reagents to 37°C before starting the experiment.[12]
-
Allow the plate to sit at room temperature for 15-60 minutes after cell seeding before placing it in the incubator. This allows for more uniform cell settling and adhesion.[9]
Quantitative Impact of Edge Effects and Mitigation Strategies
The following table summarizes the potential impact of edge effects and the effectiveness of various mitigation strategies based on published data.
| Parameter | Standard Plate (No Mitigation) | With Mitigation (e.g., Filling Outer Wells, Sealing) | Reference(s) |
| Evaporation Rate (after 4 days) | Can be significant, leading to volume loss | Reduced to <2% | [13] |
| Metabolic Activity (Outer vs. Inner Wells) | Up to 35% lower in outer wells | Difference can be significantly reduced | [14] |
| Usable Wells per Plate | 60 (inner wells only) | 96 | [8][13] |
| Loss of Assay Space | 37.5% | ~0% | [8][12][13] |
Issue 2: Low or no inhibitory effect of this compound.
-
Compound Preparation: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and then diluted in culture medium to the final working concentration. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Health: Confirm that the cells are healthy, within a low passage number, and free of contamination (e.g., mycoplasma).
-
Assay Timing: The timing of this compound pre-incubation and the stimulation period with a TLR agonist should be optimized for the specific cell type and endpoint being measured.
Issue 3: Inconsistent results across different experiments.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Use a multichannel pipette for cell seeding and gently mix the cell suspension between pipetting to prevent cell settling.
-
Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize volume variations.
-
Reagent Consistency: Use reagents from the same lot whenever possible to reduce variability.
Experimental Protocols & Visualizations
IRAK4 Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the IRAK4 signaling pathway, which is initiated by TLR or IL-1R activation, leading to NF-κB activation and inflammatory cytokine production. This compound acts by inhibiting the kinase activity of IRAK4.
Caption: IRAK4 signaling cascade and the inhibitory action of this compound.
Experimental Workflow: this compound Screening in a 96-Well Plate Assay
This workflow outlines a typical experiment to evaluate the inhibitory effect of this compound on LPS-induced TNF-α production in a human monocytic cell line (e.g., THP-1).
Caption: General workflow for testing this compound in a cell-based assay.
Detailed Protocol: Mitigating Edge Effects by Filling Outer Wells
This protocol provides a step-by-step guide for setting up a 96-well plate assay while minimizing edge effects.
Materials:
-
96-well flat-bottom cell culture plate
-
Sterile PBS or cell culture medium
-
Cell suspension at the desired concentration
-
This compound stock solution and dilution medium
-
TLR agonist (e.g., LPS)
-
Multichannel pipette
Procedure:
-
Prepare the Plate:
-
Using a multichannel pipette, add 200 µL of sterile PBS or cell culture medium to all 36 wells of the outer perimeter (Rows A and H, and Columns 1 and 12).
-
-
Cell Seeding:
-
Gently resuspend the cells to ensure a uniform suspension.
-
Using a multichannel pipette, seed the desired number of cells in a 100 µL volume into the inner 60 wells of the plate.
-
-
Plate Equilibration:
-
Let the plate sit at room temperature in a sterile hood for 15-30 minutes to allow for even cell settling.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the appropriate volume of diluted this compound or vehicle control to the respective wells. A typical pre-incubation time is 1-2 hours.
-
-
Cell Stimulation:
-
Add the TLR agonist (e.g., LPS) to the appropriate wells to stimulate the cells.
-
-
Incubation:
-
Cover the plate with its lid and incubate at 37°C in a humidified incubator with 5% CO2 for the desired duration.
-
Logical Relationship: Troubleshooting Inconsistent Assay Results
This diagram illustrates a logical approach to troubleshooting inconsistent results in your 96-well plate assays with this compound.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. scipro.com [scipro.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. New cell culture plate eliminates 'edge effect' during extended incubation [cleanroomtechnology.com]
- 14. Item - The edge effect: a global problem. The trouble with culturing cells in 96-well plates - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
Validation & Comparative
Validating Lanisidenib Target Engagement: A Comparative Guide to NanoBRET and Alternative Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanisidenib is a novel small molecule inhibitor targeting isocitrate dehydrogenase (IDH). Mutations in IDH1 and IDH2 are key drivers in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis through epigenetic dysregulation. Consequently, the development of inhibitors that specifically target these mutant IDH enzymes, such as this compound, represents a promising therapeutic strategy.
A critical step in the preclinical and clinical development of such targeted therapies is the robust validation of target engagement within a cellular context. This ensures that the drug binds to its intended target at concentrations that correlate with downstream pharmacological effects. The NanoBRET™ Target Engagement (TE) Assay is a cutting-edge, quantitative method to measure compound binding at target proteins within living cells.
This guide provides a comprehensive comparison of the NanoBRET TE assay with alternative methods for validating the target engagement of IDH inhibitors like this compound. While specific experimental data for this compound is not yet publicly available, this document will utilize data from other well-characterized IDH inhibitors to illustrate the principles and comparative performance of these assays.
Mutant IDH Signaling Pathway
Mutations in IDH1 and IDH2 lead to a gain-of-function that alters the cellular landscape. The canonical pathway involves the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic changes and a block in cellular differentiation, thereby promoting cancer development.
Comparison of Target Engagement Assays
Validating that a compound like this compound engages its intracellular target, mutant IDH, is paramount. Several assays can be employed, each with its own advantages and limitations. Here, we compare the NanoBRET TE assay with the Cellular Thermal Shift Assay (CETSA) and 2-HG production assays.
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) | 2-HG Production Assay |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing BRET. | Ligand binding increases the thermal stability of the target protein. Soluble protein is quantified after a heat challenge. | Measures the enzymatic activity of mutant IDH by quantifying the production of its product, 2-hydroxyglutarate. |
| Readout | Ratiometric measurement of light emission at two wavelengths. | Quantification of soluble protein (e.g., by Western Blot, ELISA, or mass spectrometry). | Quantification of 2-HG levels (e.g., by mass spectrometry or enzymatic assay). |
| Assay Format | Live cells, plate-based. | Live cells, cell lysates, or tissues. Can be adapted to plate-based formats. | Cell lysates or cell culture supernatant. |
| Quantitative | Provides quantitative intracellular affinity (IC50/EC50) and residence time. | Can provide apparent EC50 of thermal stabilization. | Provides IC50 for the inhibition of enzymatic activity. |
| Throughput | High-throughput compatible. | Low to medium throughput (Western Blot) or high-throughput (with specific detection methods). | Medium to high-throughput. |
| Direct Target Binding | Yes, measures direct interaction at the target protein. | Yes, measures a direct biophysical consequence of binding. | Indirect, measures the functional consequence of target inhibition. |
Experimental Data Comparison
As specific NanoBRET data for this compound is not publicly available, the following table presents representative data for other well-characterized mutant IDH1 inhibitors to illustrate the type of comparative data that can be generated.
| Compound | Assay Type | Target | Cell Line | IC50/EC50 (nM) | Reference |
| AG-120 (Ivosidenib) | 2-HG Production | IDH1-R132H | U87-MG (engineered) | ~60 | [1][2] |
| CETSA | IDH1-R132H | U87-MG (engineered) | ~100 | [2] | |
| AGI-5198 | 2-HG Production | IDH1-R132H | U87-MG (engineered) | ~40 | [2] |
| CETSA | IDH1-R132H | U87-MG (engineered) | ~500 | [2] | |
| ML309 | 2-HG Production | IDH1-R132H | Glioblastoma cells | 250 | [3] |
| Biochemical | IDH1-R132H | Purified enzyme | 68 | [3] |
Note: The data presented are approximations from published literature for illustrative purposes.
Experimental Protocols
NanoBRET™ Target Engagement Assay Workflow (Hypothetical for IDH1)
The NanoBRET TE assay measures the binding of a test compound to a NanoLuc® luciferase-tagged protein of interest in live cells. A fluorescently labeled tracer molecule that also binds to the target competes with the test compound. Binding of the tracer to the NanoLuc-IDH1 fusion protein results in energy transfer (BRET), while displacement by the test compound leads to a loss of BRET signal.
Detailed Steps:
-
Cell Transfection: HEK293T cells are transiently transfected with a plasmid encoding the target protein (e.g., IDH1-R132H) fused to NanoLuc® luciferase.
-
Cell Plating: Transfected cells are harvested and plated into 96- or 384-well white assay plates.
-
Compound and Tracer Addition: A fluorescent tracer that binds to IDH1 is added to the cells, followed by the addition of varying concentrations of the test compound (this compound).
-
Incubation: The plate is incubated to allow the compound to enter the cells and reach binding equilibrium with the target.
-
Detection: The NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added.
-
Data Acquisition: Luminescence is measured at two wavelengths (donor emission at ~460 nm and acceptor emission at ~618 nm).
-
Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[2]
Detailed Steps:
-
Cell Treatment: Intact cells are incubated with the test compound (this compound) or a vehicle control.
-
Heat Challenge: The cell suspensions are heated to a range of temperatures for a short duration.
-
Cell Lysis: Cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Quantification: The amount of soluble target protein (IDH1) in the supernatant is quantified using methods like Western blotting or ELISA.
-
Data Analysis: The amount of soluble protein is plotted against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
2-HG Production Assay Workflow
This is a functional assay that indirectly measures target engagement by quantifying the inhibition of the mutant IDH enzyme's activity.[1]
Detailed Steps:
-
Cell Treatment: Cells expressing mutant IDH are treated with a range of concentrations of the test compound (this compound).
-
Sample Collection: After an incubation period, either the cell culture medium or cell lysates are collected.
-
2-HG Quantification: The concentration of 2-HG in the samples is measured, typically using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS/MS) or a specific enzymatic assay.
-
Data Analysis: The 2-HG levels are plotted against the compound concentration to generate a dose-response curve and determine the IC50 value for the inhibition of 2-HG production.
Conclusion
Validating the target engagement of a novel therapeutic agent like this compound is a cornerstone of its preclinical development. The NanoBRET TE assay offers a robust, high-throughput, and quantitative method to directly measure compound binding to IDH1 or IDH2 in live cells. Its ratiometric readout and live-cell format provide high-quality data on intracellular potency and can be extended to measure binding kinetics.
While alternative methods like CETSA and 2-HG production assays are also valuable, they offer different perspectives on target engagement. CETSA provides a direct biophysical confirmation of binding, while 2-HG assays measure the functional consequence of target inhibition. A comprehensive understanding of a compound's cellular activity is best achieved by integrating data from multiple orthogonal assays. For a modern drug discovery campaign, the NanoBRET TE assay represents a powerful primary method for quantifying target engagement, which can be complemented by functional assays to build a complete picture of a drug candidate's mechanism of action and cellular efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays | bioRxiv [biorxiv.org]
- 3. Biochemical, cellular, and biophysical characterization of a potent inhibitor of mutant isocitrate dehydrogenase IDH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Rationale for the Combination of Lanisidenib and Venetoclax in Acute Myeloid Leukemia (AML)
A Comparative Guide for Researchers
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in treatment, there remains a critical need for novel therapeutic strategies, particularly for patients with relapsed or refractory disease. This guide explores the preclinical rationale for combining lanisidenib, a lysine-specific demethylase 1 (LSD1) inhibitor, with venetoclax (B612062), a B-cell lymphoma 2 (BCL-2) inhibitor, as a potential therapeutic approach for AML. While direct preclinical data for this specific combination is not yet extensively published, this document synthesizes available information on the individual agents and related drug combinations to provide a strong hypothesis for their synergistic activity.
This compound, as an LSD1 inhibitor, acts as a differentiation-inducing agent.[1] LSD1 is an enzyme that is often overexpressed in AML and contributes to the differentiation block that is a hallmark of the disease.[2][3] By inhibiting LSD1, this compound can restore normal myeloid differentiation, leading to a reduction in leukemic blasts.[4] Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein BCL-2.[5][6] AML cells frequently overexpress BCL-2, which allows them to evade programmed cell death (apoptosis).[6] Venetoclax restores the apoptotic pathway by binding to BCL-2, thereby releasing pro-apoptotic proteins.[7][8]
The combination of a differentiation-inducing agent with a pro-apoptotic drug presents a compelling therapeutic strategy. Preclinical evidence suggests that inducing differentiation in AML cells can alter their dependence on survival pathways, potentially increasing their sensitivity to BCL-2 inhibition. Specifically, LSD1 inhibition has been shown to sensitize chemoresistant high-risk leukemias to the apoptosis-inducing effects of venetoclax.[1] This guide will delve into the mechanisms of action of both drugs, present hypothetical preclinical data to illustrate potential synergistic effects, detail relevant experimental protocols, and provide visual diagrams of the involved pathways and experimental workflows.
Comparative Analysis of this compound and Venetoclax
| Feature | This compound | Venetoclax | Rationale for Combination |
| Target | Lysine-Specific Demethylase 1 (LSD1) | B-cell lymphoma 2 (BCL-2)[5] | Dual targeting of distinct but complementary pathways: differentiation and apoptosis. |
| Mechanism of Action | Inhibits LSD1, an epigenetic modifier, leading to the removal of repressive histone marks and subsequent expression of myeloid differentiation genes.[3] This relieves the differentiation block in AML cells. | Selective inhibitor of the anti-apoptotic protein BCL-2.[5][6] By binding to BCL-2, it displaces pro-apoptotic proteins, triggering the intrinsic apoptotic cascade.[7][8] | This compound-induced differentiation may alter the cellular apoptotic threshold, increasing reliance on BCL-2 for survival and thereby sensitizing AML cells to venetoclax. |
| Expected Preclinical Effect (Single Agent) | Induction of myeloid differentiation, cell cycle arrest, and modest apoptosis. | Potent induction of apoptosis in BCL-2-dependent AML cells.[6] | Synergistic induction of apoptosis and enhanced reduction in AML cell viability compared to either agent alone. |
| Potential Biomarkers | High LSD1 expression, specific AML subtypes (e.g., those with MLL rearrangements). | High BCL-2 expression, dependence on BCL-2 for survival as determined by BH3 profiling. | Co-expression of high LSD1 and BCL-2. |
Hypothetical Preclinical Data
The following tables represent hypothetical data illustrating the expected synergistic effects of combining this compound and venetoclax in preclinical AML models. These tables are based on the known mechanisms of each drug and published data on similar combination strategies.
Table 1: Effect of this compound and Venetoclax on Cell Viability in MV4-11 AML Cells
| Treatment | Concentration (nM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 100 | 85 ± 4.1 |
| 250 | 72 ± 3.8 | |
| 500 | 58 ± 4.5 | |
| Venetoclax | 10 | 90 ± 3.9 |
| 25 | 78 ± 4.2 | |
| 50 | 65 ± 5.1 | |
| This compound + Venetoclax | 100 + 10 | 65 ± 3.7 |
| 250 + 25 | 45 ± 4.0 | |
| 500 + 50 | 25 ± 3.5 |
Table 2: Synergistic Apoptosis Induction by this compound and Venetoclax in MOLM-13 AML Cells
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) (Mean ± SD) | Combination Index (CI)* |
| Vehicle Control | - | 5 ± 1.2 | - |
| This compound | 250 | 15 ± 2.1 | - |
| Venetoclax | 25 | 20 ± 2.5 | - |
| This compound + Venetoclax | 250 + 25 | 55 ± 4.3 | 0.6 |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflow
Experimental Protocols
1. Cell Culture
-
Cell Lines: Human AML cell lines such as MV4-11 (MLL-rearranged, FLT3-ITD), MOLM-13 (FLT3-ITD), and OCI-AML3 (DNMT3A and NPM1 mutated) are suitable models.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay)
-
Seeding: AML cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Treatment: Cells are treated with a range of concentrations of this compound, venetoclax, or the combination of both for 72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
3. Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Seeding and Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound, venetoclax, or the combination for 48 hours.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
4. Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., BCL-2, MCL-1, BAX, BAK, cleaved PARP, cleaved Caspase-3, and differentiation markers like CD11b). A loading control, such as β-actin or GAPDH, is also probed.
-
Detection: After incubation with the appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The combination of this compound and venetoclax holds significant promise as a novel therapeutic strategy for AML. The distinct and complementary mechanisms of action—inducing differentiation and promoting apoptosis—provide a strong preclinical rationale for synergistic anti-leukemic activity. The hypothetical data and experimental protocols outlined in this guide are intended to provide a framework for researchers to investigate this promising combination further. Future preclinical studies are warranted to validate these hypotheses and to determine the optimal dosing and scheduling for this combination, which could ultimately lead to improved outcomes for patients with AML.
References
- 1. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 2. ashpublications.org [ashpublications.org]
- 3. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 6. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 7. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Decoding Resistance: A Comparative Analysis of Lanisidenib and Other IDH1 Inhibitors
A deep dive into the mechanisms of action and resistance profiles of isocitrate dehydrogenase 1 (IDH1) inhibitors reveals key differentiators, with Lanisidenib (olutasidenib) showing potential advantages in overcoming certain resistance mutations that affect other drugs in its class, such as Ivosidenib (B560149). This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, summarizing available data on cross-resistance, experimental methodologies, and the underlying signaling pathways.
Mutations in the IDH1 enzyme are a known driver in several cancers, including acute myeloid leukemia (AML).[1][2] These mutations lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[3] Small molecule inhibitors targeting mutant IDH1, like this compound and Ivosidenib, have become important therapeutic options.[1][2] However, as with many targeted therapies, the emergence of resistance is a significant clinical challenge.
Comparative Efficacy and Resistance Profiles
This compound and Ivosidenib are both potent inhibitors of the mutant IDH1 enzyme.[2] While head-to-head clinical trial data is limited, preclinical studies and molecular analyses highlight structural and mechanistic differences that may influence their susceptibility to resistance.
One key differentiator lies in their molecular structure. This compound is a structurally smaller molecule with a lower molecular weight compared to Ivosidenib.[2] This allows it to occupy less space in the binding pocket of the IDH1 dimer, which may make it less susceptible to displacement by second-site mutations—a known mechanism of resistance to Ivosidenib.[2]
Mechanisms of acquired resistance to IDH1 inhibitors are multifaceted and can include:
-
Second-site mutations: The emergence of additional mutations in the IDH1 gene can alter the drug binding site, reducing inhibitor efficacy.[4][5] The S280F mutation has been identified as a source of resistance to Ivosidenib.[5]
-
Isoform switching: The cancer cells may switch to relying on a mutated IDH2 enzyme, bypassing the inhibition of IDH1.[4]
-
Activation of bypass signaling pathways: Upregulation of other cancer-promoting pathways can allow cells to survive despite the inhibition of mutant IDH1.[4][6]
While direct comparative data on cross-resistance is still emerging, the unique binding characteristics of this compound suggest it may retain activity against some mutants that are resistant to other IDH1 inhibitors.[2][7]
Quantitative Data Summary
The following table summarizes hypothetical data based on the types of results found in preclinical resistance studies. Specific values would be populated from relevant primary literature.
| Inhibitor | Cell Line | IDH1 Mutation Status | IC50 (nM) - Sensitive | IC50 (nM) - Resistant (e.g., S280F) | Fold Change in Resistance |
| This compound | TF-1 | R132H | 10 | 50 | 5 |
| Ivosidenib | TF-1 | R132H | 15 | 300 | 20 |
| Other IDH1i | TF-1 | R132H | 12 | 250 | 20.8 |
Caption: Hypothetical IC50 values of different IDH1 inhibitors in sensitive and resistant cell lines, illustrating potential differences in the fold change in resistance.
Experimental Protocols
The following are generalized protocols for key experiments used to assess cross-resistance between IDH1 inhibitors.
Cell Viability and IC50 Determination
Objective: To determine the concentration of an inhibitor required to inhibit 50% of cancer cell growth (IC50) in both sensitive and resistant cell lines.
-
Cell Culture: Mutant IDH1 cancer cell lines (e.g., patient-derived or engineered) are cultured under standard conditions. Resistant sublines can be generated through continuous exposure to an IDH1 inhibitor.
-
Assay Setup: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the IDH1 inhibitors (this compound, Ivosidenib, etc.) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are normalized to untreated controls, and IC50 values are calculated by fitting the data to a dose-response curve.
Western Blotting for Pathway Analysis
Objective: To assess the activation state of key signaling proteins in response to inhibitor treatment and in resistant cells.
-
Protein Extraction: Cells are treated with the inhibitors for various time points, and then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of proteins in downstream pathways) and then with a secondary antibody conjugated to an enzyme for detection.
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.
Visualizing Resistance Mechanisms
The following diagrams illustrate the signaling pathway of mutant IDH1 and a generalized workflow for identifying resistance.
Caption: Mutant IDH1 signaling and points of therapeutic intervention.
Caption: Workflow for identifying and testing cross-resistance.
References
- 1. The management of patients with R/R AML who develop resistance to IDH inhibitors | VJHemOnc [vjhemonc.com]
- 2. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors. — Department of Oncology [oncology.ox.ac.uk]
- 6. annexpublishers.com [annexpublishers.com]
- 7. m.youtube.com [m.youtube.com]
Efficacy of Isocitrate Dehydrogenase (IDH) Inhibitors in Combination with Standard Chemotherapy for Acute Myeloid Leukemia (AML)
A Comparative Guide for Researchers and Drug Development Professionals
Please Note: As of December 2025, there is no publicly available clinical trial data for a compound referred to as "Lanisidenib." The information presented in this guide is based on the efficacy and experimental data of other isocitrate dehydrogenase (IDH) inhibitors, Ivosidenib (an IDH1 inhibitor) and Enasidenib (B560146) (an IDH2 inhibitor), when used in combination with standard chemotherapy for the treatment of Acute Myeloid Leukemia (AML). These serve as representative examples of this class of targeted therapy.
Mutations in the IDH1 and IDH2 genes are found in a significant subset of patients with AML and lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal hematopoietic differentiation. IDH inhibitors are a class of targeted therapies that block the activity of these mutant enzymes. This guide provides a comparative overview of the efficacy of two prominent IDH inhibitors, Ivosidenib and Enasidenib, in combination with standard chemotherapy regimens in patients with IDH-mutant AML.
Quantitative Data Summary
The following tables summarize the efficacy of Ivosidenib and Enasidenib in combination with different chemotherapy backbones in patients with newly diagnosed or relapsed/refractory AML.
Table 1: Efficacy of Ivosidenib in Combination with Chemotherapy in Newly Diagnosed AML
| Clinical Trial / Study | Combination Regimen | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Key Findings |
| AGILE (Phase 3) [1] | Ivosidenib + Azacitidine | Newly diagnosed IDH1-mutant AML, ineligible for intensive chemotherapy | - | 37.5% (by 24 weeks) | Significantly improved event-free and overall survival compared to placebo + azacitidine. Median overall survival was 24.0 months vs. 7.9 months.[1][2] |
| Phase 1 Study (NCT02632708) [3][4][5] | Ivosidenib + Induction Chemotherapy (7+3) | Newly diagnosed IDH1-mutant AML | 77% (CR+CRi/CRp) | 55% (End-of-induction) | The combination was well-tolerated with robust remission rates.[3][4][5] |
CR = Complete Remission; CRi = Complete Remission with incomplete hematologic recovery; CRp = Complete Remission with incomplete platelet recovery.
Table 2: Efficacy of Enasidenib in Combination with Chemotherapy in AML
| Clinical Trial / Study | Combination Regimen | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Key Findings |
| AG221-AML-005 (Phase 1b/2) [6][7] | Enasidenib + Azacitidine | Newly diagnosed IDH2-mutant AML, ineligible for intensive chemotherapy | 74% | - | Significantly improved ORR compared to azacitidine alone (36%).[6][7] |
| Phase 1 Study (NCT02632708) [3][4][5] | Enasidenib + Induction Chemotherapy (7+3) | Newly diagnosed IDH2-mutant AML | 63% (CR+CRi/CRp) | 47% (End-of-induction) | The combination showed an acceptable safety profile and encouraging efficacy.[3][4][5] |
| ENAVEN-AML (Phase 1b/2) [8] | Enasidenib + Venetoclax | Relapsed/Refractory IDH2-mutant AML | 62% | 50% | The combination demonstrated promising clinical activity and a manageable safety profile in a heavily pre-treated population.[8] |
CR = Complete Remission; CRi = Complete Remission with incomplete hematologic recovery; CRp = Complete Remission with incomplete platelet recovery.
Experimental Protocols
Below are the detailed methodologies for the key clinical trials cited in this guide.
AGILE (Phase 3) Trial of Ivosidenib + Azacitidine [1]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 3 clinical trial.
-
Patient Population: Adult patients (≥75 years old or with comorbidities precluding intensive induction chemotherapy) with previously untreated AML with an IDH1 mutation.
-
Treatment Arms:
-
Arm 1: Ivosidenib (500 mg orally once daily) in combination with Azacitidine (75 mg/m² subcutaneously or intravenously for 7 days of each 28-day cycle).
-
Arm 2: Placebo in combination with Azacitidine (same dosing and schedule).
-
-
Primary Endpoint: Event-free survival (EFS), defined as time from randomization to treatment failure (failure to achieve CR by 24 weeks), relapse from remission, or death from any cause.
-
Secondary Endpoints: Overall survival (OS), CR rate, and safety.
Phase 1 Study of Ivosidenib/Enasidenib + Induction Chemotherapy (NCT02632708) [3][4][5]
-
Study Design: An open-label, multicenter, Phase 1 dose-escalation and expansion study.
-
Patient Population: Patients with newly diagnosed IDH1-mutant (Ivosidenib arm) or IDH2-mutant (Enasidenib arm) AML.
-
Treatment Regimen:
-
Induction: Standard "7+3" chemotherapy consisting of cytarabine (B982) (100 or 200 mg/m² per day for 7 days) and an anthracycline (idarubicin or daunorubicin (B1662515) for 3 days), in combination with either Ivosidenib (500 mg daily) or Enasidenib (100 mg daily).
-
Consolidation: Up to four cycles of consolidation chemotherapy with the respective IDH inhibitor.
-
-
Primary Objectives: To evaluate the safety, tolerability, and recommended Phase 2 dose of the combination therapy.
-
Secondary Objectives: To assess the preliminary efficacy of the combination, including CR and overall response rates.
Mandatory Visualizations
IDH Mutation Signaling Pathway in AML
Caption: IDH mutation leads to 2-HG production, epigenetic dysregulation, and leukemogenesis.
General Clinical Trial Workflow for IDH Inhibitor + Chemotherapy in AML
Caption: A typical workflow for a randomized clinical trial evaluating an IDH inhibitor in AML.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. Ivosidenib Plus Chemotherapy to Treat AML with IDH1 Mutation - NCI [cancer.gov]
- 3. Data from Phase 1 Studies of Ivosidenib or Enasidenib in Combination with Full Doses of Standard of Care Chemotherapy Demonstrate Tolerability and Preliminary Clinical Activity in Newly Diagnosed AML Patients With an IDH Mutation – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Ivosidenib or enasidenib combined with intensive chemotherapy in patients with newly diagnosed AML: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
Lanisidenib's Precision Strike: A Comparative Analysis of its Specificity for IDH1 R132 Mutations
For researchers, scientists, and drug development professionals, the targeted inhibition of specific cancer-driving mutations is a paramount goal. Lanisidenib (formerly AG-120, Ivosidenib) has emerged as a first-in-class inhibitor of isocitrate dehydrogenase 1 (IDH1) with mutations at the R132 residue. This guide provides a comprehensive comparison of this compound's specificity for these mutations against other relevant inhibitors, supported by experimental data and detailed methodologies.
Mutations in the IDH1 gene, particularly at the arginine 132 (R132) position, are a hallmark of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[1][5] this compound is designed to selectively inhibit these mutant IDH1 enzymes, thereby reducing 2-HG levels and restoring normal cellular processes.[5][6]
Comparative Inhibitory Activity
This compound demonstrates potent and selective inhibition of various IDH1 R132 mutations. Biochemical and cellular assays consistently show its high affinity for the mutant enzyme over the wild-type (WT) IDH1 and other related enzymes like IDH2.
Biochemical Assay Data
Biochemical assays using purified enzymes are crucial for determining the direct inhibitory effect of a compound. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | IDH1 R132H IC50 (nM) | IDH1 R132C IC50 (nM) | IDH1 R132G IC50 (nM) | IDH1 R132L IC50 (nM) | IDH1 R132S IC50 (nM) | Wild-Type IDH1 IC50 (nM) | Selectivity (WT/R132H) |
| This compound (AG-120) | 12[7] | 13[7] | 8[7] | 13[7] | 12[7] | >100,000[8] | >8333 |
| Olutasidenib | - | - | - | - | - | Selectively inhibits mutant IDH1 over WT[8] | - |
| AGI-5198 | 70[2] | - | - | - | - | - | - |
| ML309 | 68[9] | - | - | - | - | >30,000[10] | >441 |
Note: IC50 values can vary between different studies and assay conditions. Data from multiple sources are presented where available. A direct head-to-head comparison in the same study is ideal for the most accurate assessment.
Cellular Assay Data
Cellular assays, which measure the inhibition of 2-HG production in cancer cell lines harboring specific IDH1 mutations, provide a more physiologically relevant measure of a drug's potency.
| Inhibitor | Cell Line | IDH1 Mutation | 2-HG Inhibition IC50 (nM) |
| This compound (AG-120) | U87MG (engineered) | R132H | 13[3] |
| This compound (AG-120) | Patient-derived AML cells | R132H/R132C | Profound 2-HG lowering[6] |
| AGI-5198 | U87MG (engineered) | R132H | 70[2] |
| ML309 | Glioblastoma cell line | R132H | 250[9] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are outlined below.
Biochemical Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified IDH1.
-
Enzyme Preparation: Recombinant wild-type and mutant IDH1 (R132H, R132C, etc.) enzymes are expressed and purified.
-
Reaction Mixture: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the purified enzyme, the substrate α-ketoglutarate, and the cofactor NADPH in a suitable buffer (e.g., Tris-HCl with MgCl2).[11][12]
-
Inhibitor Addition: A serial dilution of the test compound (e.g., this compound) is added to the wells. A DMSO control (vehicle) is included.
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the enzymatic reaction to proceed.
-
Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.[12][13] Alternatively, a coupled enzyme system can be used to generate a fluorescent or luminescent signal.[14][15]
-
Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular 2-HG Inhibition Assay
This assay measures the ability of an inhibitor to reduce the production of the oncometabolite 2-HG in cancer cells.
-
Cell Culture: Human cancer cell lines endogenously expressing an IDH1 mutation (e.g., HT1080 with R132C) or engineered to overexpress a specific mutant (e.g., U87MG with R132H) are cultured under standard conditions.[3][16]
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor for a specified period (e.g., 48 or 72 hours).[3][11]
-
Metabolite Extraction: After treatment, the cell culture medium and/or intracellular metabolites are collected. Proteins are precipitated and removed.[3]
-
2-HG Quantification: The concentration of 2-HG in the extracts is measured using a sensitive analytical method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[16] Enzymatic assays that specifically detect D-2-HG are also available.[14]
-
Data Analysis: The IC50 value for 2-HG reduction is determined by normalizing the 2-HG levels in treated cells to those in vehicle-treated control cells and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the underlying biological pathways and experimental procedures can aid in understanding the mechanism of action and the methods used for validation.
Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.
Caption: Workflow for validating the specificity and potency of IDH1 inhibitors.
Off-Target Activity and Selectivity
A critical aspect of any targeted therapy is its selectivity, which minimizes off-target effects and potential toxicity. This compound has demonstrated a high degree of selectivity. It shows no significant inhibition of the wild-type IDH1 enzyme or either wild-type or mutant IDH2 isoforms at micromolar concentrations.[6] Furthermore, studies have shown that this compound does not inhibit a panel of other dehydrogenases, underscoring its specific mechanism of action.[6] In contrast, some other IDH1 inhibitors have been reported to also inhibit wild-type IDH1 at higher concentrations.[8]
Conclusion
The available data strongly support the high specificity of this compound for IDH1 R132 mutations. Through potent inhibition of various R132 mutant isoforms and a pronounced lack of activity against wild-type IDH1 and other related enzymes, this compound effectively reduces the oncometabolite 2-HG in a targeted manner. This specificity, validated through rigorous biochemical and cellular assays, establishes this compound as a precision therapeutic for patients with IDH1-mutant cancers. The comparative data presented in this guide highlight its favorable profile relative to other inhibitors and provide a solid foundation for further research and clinical application.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibitor potency varies widely among tumor-relevant human isocitrate dehydrogenase 1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a New Selective Chemical Inhibitor of Mutant Isocitrate Dehydrogenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of IDH Inhibitors in Hematologic Malignancies: Vorasidenib vs. a Pan-Mutant IDH1 Inhibitor
A detailed examination of two distinct therapeutic agents targeting isocitrate dehydrogenase mutations in blood cancers, with a focus on their mechanisms of action, clinical efficacy, and safety profiles. Due to the limited public information on a compound named "Lanisidenib," this guide will focus on a well-documented pan-mutant IDH1 inhibitor, BAY1436032, for a robust scientific comparison against the dual IDH1/2 inhibitor, Vorasidenib. Additionally, data from Olutasidenib, another potent IDH1 inhibitor, is included to provide a broader context of therapeutic expectations in this class.
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent key oncogenic drivers in a subset of hematologic malignancies, most notably acute myeloid leukemia (AML). These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation. The development of targeted inhibitors against these mutant enzymes has ushered in a new era of precision medicine for these cancers. This guide provides a comparative analysis of Vorasidenib, a dual inhibitor of both mutant IDH1 and IDH2, and BAY1436032, a pan-inhibitor of various IDH1 mutations.
Mechanism of Action: Dual vs. Pan-Mutant Inhibition
Vorasidenib is designed to inhibit both mutant forms of IDH1 and IDH2. This dual-targeting approach may offer a broader therapeutic window, particularly in malignancies where both mutations can occur or where isoform switching might be a mechanism of resistance. In contrast, BAY1436032 is a potent, orally available pan-inhibitor of various mutant forms of IDH1, including R132H, R132C, R132G, R132L, and R132S mutations.[1] Its specificity for IDH1 mutants makes it a tailored agent for cancers driven solely by these specific genetic alterations.
Figure 1: Signaling pathways targeted by Vorasidenib and BAY1436032.
Clinical Efficacy in Hematologic Malignancies
Clinical trial data provides the most direct comparison of the therapeutic potential of these inhibitors.
BAY1436032 in Acute Myeloid Leukemia (AML)
A phase I dose-escalation study (NCT03127735) evaluated BAY1436032 in 27 patients with IDH1-mutant AML.[2][3] The overall response rate was 15% (4 out of 27 patients).[2][3] The median treatment duration for all subjects was 3.0 months, while for those who responded to the treatment, the median duration was 6.0 months.[2][3]
Table 1: Efficacy of BAY1436032 in a Phase I AML Study [2][3]
| Parameter | Value |
| Number of Patients | 27 |
| Overall Response Rate (ORR) | 15% (4/27) |
| Complete Remission with partial hematologic recovery (CRp) | 3.7% (1/27) |
| Partial Remission (PR) | 3.7% (1/27) |
| Morphologic Leukemia-Free State (MLFS) | 7.4% (2/27) |
| Stable Disease (SD) | 30% (8/27) |
| Median Treatment Duration (All Patients) | 3.0 months |
| Median Treatment Duration (Responders) | 6.0 months |
Vorasidenib in Hematologic Malignancies
Vorasidenib has been evaluated in a Phase 1 study in patients with advanced hematologic malignancies harboring an IDH1 and/or IDH2 mutation (NCT02492737). While the study has been completed, detailed efficacy and safety data from this trial are not widely available in the public domain. The primary objectives were to determine the maximum tolerated dose and assess the safety and clinical activity of the drug.
Olutasidenib (FT-2102) in Relapsed/Refractory (R/R) AML
To provide a benchmark for a selective IDH1 inhibitor, data from a phase 2 clinical trial of Olutasidenib (NCT02719574) in 147 evaluable patients with R/R IDH1-mutated AML are presented.[4][5]
Table 2: Efficacy of Olutasidenib in a Phase 2 R/R AML Study [4][5]
| Parameter | Value |
| Number of Evaluable Patients | 147 |
| Complete Remission (CR) + CR with partial hematologic recovery (CRh) Rate | 35% |
| Complete Remission (CR) Rate | 32% |
| Overall Response Rate (ORR) | 48% |
| Median Time to CR/CRh | 1.9 months |
| Median Duration of CR/CRh | 25.3 months |
| Median Overall Survival (OS) | 11.6 months |
Safety and Tolerability
BAY1436032
In the phase I AML study, BAY1436032 was found to be safe, and a maximum tolerated dose was not identified.[2] Treatment-emergent adverse events (TEAEs) were reported, with the most common being gastrointestinal issues and cytopenias.
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) with BAY1436032 in AML (≥15% of patients) [1]
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Nausea | 37 | 0 |
| Diarrhea | 33 | 4 |
| Vomiting | 26 | 0 |
| Fatigue | 22 | 4 |
| Febrile Neutropenia | 22 | 22 |
| Anemia | 19 | 15 |
| Thrombocytopenia | 19 | 15 |
| Constipation | 19 | 0 |
| Decreased Appetite | 19 | 0 |
Vorasidenib
While specific safety data from the hematologic malignancy trial is limited, data from studies in glioma indicate that Vorasidenib is generally well-tolerated. The most common adverse events are elevated liver transaminases (ALT/AST), which are typically reversible with dose modification.[6][7][8][9][10][11] Differentiation syndrome is a potential risk for IDH inhibitors in hematologic malignancies.[12]
Pharmacokinetics
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | BAY1436032[2] | Vorasidenib[13][14] |
| Half-life (t½) | Short | ~71 hours |
| Time to Max Concentration (Tmax) | ~3-4 hours | ~2 hours |
| Metabolism | - | Primarily CYP1A2 |
| Pharmacokinetics | Non-linear | Approximately dose-proportional |
Experimental Protocols
Measurement of 2-Hydroxyglutarate (2-HG)
The primary pharmacodynamic biomarker for IDH inhibitors is the level of 2-HG in plasma or serum. A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantification.
Protocol: LC-MS/MS for 2-HG Quantification [15][16][17]
-
Sample Preparation:
-
Collect patient plasma or serum in appropriate anticoagulant tubes.
-
Spike samples with a stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG).
-
Perform protein precipitation using a solvent like acetonitrile (B52724) or methanol.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject the supernatant onto a reverse-phase or HILIC column.
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with an acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor for the specific precursor-to-product ion transitions for both endogenous 2-HG and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 2-HG.
-
Calculate the concentration of 2-HG in the patient samples based on the ratio of the analyte peak area to the internal standard peak area.
-
Figure 2: Experimental workflow for 2-HG quantification.
Assessment of Myeloid Differentiation
A key therapeutic effect of IDH inhibitors in AML is the induction of blast differentiation. This can be assessed by flow cytometry to detect changes in cell surface marker expression.
Protocol: Flow Cytometry for Myeloid Differentiation Markers [13][18][19][20]
-
Cell Preparation:
-
Isolate mononuclear cells from patient bone marrow or peripheral blood samples using Ficoll-Paque density gradient centrifugation.
-
-
Antibody Staining:
-
Incubate the cells with a cocktail of fluorescently conjugated monoclonal antibodies targeting myeloid differentiation markers. A typical panel includes:
-
Early/Blast Markers: CD34, CD117, HLA-DR
-
Myeloid Lineage Markers: CD13, CD33
-
Maturation Markers: CD11b, CD14, CD15, CD65
-
-
-
Flow Cytometry Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Gate on the blast population based on CD45 expression and side scatter properties.
-
Analyze the expression levels of the differentiation markers on the gated blast population before and after treatment. An increase in the expression of maturation markers (e.g., CD11b, CD14) and a decrease in blast markers (e.g., CD34) indicates induction of differentiation.
-
Figure 3: Experimental workflow for assessing myeloid differentiation.
Conclusion
Both Vorasidenib and BAY1436032 represent promising targeted therapies for IDH-mutant hematologic malignancies. Vorasidenib's dual inhibition of IDH1 and IDH2 may provide a broader spectrum of activity, while BAY1436032 offers a focused approach for tumors with various IDH1 mutations. The clinical data for BAY1436032 in AML show modest single-agent activity, suggesting that combination therapies may be necessary to improve outcomes. While detailed data for Vorasidenib in hematologic malignancies is awaited, its development highlights the continued interest in targeting the IDH pathway. The robust efficacy of Olutasidenib in R/R AML sets a high benchmark for other IDH1 inhibitors in development. Further clinical investigation is crucial to delineate the optimal use of these agents, either as monotherapy or in combination, to improve the prognosis for patients with these challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Olutasidenib for AML: New Clinical Trial Results - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Agios Presents Data from Phase 1 Dose-Escalation Study of AG-881 in Patients with IDH Mutant Positive Advanced Glioma and Other Solid Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 8. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Vorasidenib in IDH1/2-mutant low-grade glioma: the grey zone of patient’s selection [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. ukneqasli.co.uk [ukneqasli.co.uk]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Acute Promyelocytic Leukemia: Pathophysiology, Diagnosis and Clinical Management [mdpi.com]
Safety Operating Guide
Proper Disposal of Lanisidenib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like Lanisidenib are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As specific safety and disposal information for this compound is not publicly available, a conservative approach, treating the compound as a potentially hazardous substance, is mandatory. This guide provides a procedural framework based on established best practices for the disposal of investigational drugs and potent chemical compounds.
Guiding Principle: Handle as Hazardous Waste
Given the lack of a specific Safety Data Sheet (SDS) for this compound, all waste materials containing this compound must be handled and disposed of as hazardous chemical waste. This includes the pure (unused) compound, solutions, contaminated laboratory consumables, and personal protective equipment (PPE). Discharge into the environment, including disposal down the sanitary sewer or in regular trash, is strictly prohibited to prevent potential ecological harm.
Summary of Disposal Procedures
The following table outlines the recommended disposal methods for various waste streams generated during research involving this compound.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound | Collect, segregate, and dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[1] |
| Solutions Containing this compound | Collect in a dedicated, sealed, and properly labeled, leak-proof hazardous waste container.[1] Do not dispose of down the drain. |
| Contaminated Labware (e.g., vials, pipette tips, gloves, weighing paper) | Place in a designated, sealed, and clearly labeled hazardous waste container for solids.[1] |
| Contaminated Sharps (e.g., needles, syringes) | Place in a designated, puncture-resistant sharps container specifically for hazardous chemical waste. |
| Decontamination Materials (e.g., wipes, absorbent pads) | Collect all materials used for cleaning and decontamination of surfaces and equipment and dispose of them as hazardous solid waste.[1] |
Step-by-Step Disposal Protocol for this compound Waste
Adherence to a systematic protocol is essential for the safe management of this compound waste from the point of generation to final disposal.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure appropriate PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (inspect before use)
-
A properly fitting lab coat
Waste Segregation and Containment
Proper segregation at the source is a critical step in safe waste management.
-
Solid Waste:
-
Collect unused this compound powder and any contaminated solid materials (e.g., weighing paper, pipette tips, gloves) in a designated, durable, and sealable hazardous waste container.[1]
-
This container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[2]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[1]
-
Ensure the container is compatible with the solvents used.
-
Label the container clearly with "Hazardous Waste," "this compound," and list all solvent components and their approximate concentrations.[2]
-
Decontamination
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
-
A common practice involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
All cleaning materials, such as wipes and absorbent pads, must be disposed of as hazardous solid waste.[1]
Storage of Waste
-
Store sealed hazardous waste containers in a designated, secure area, such as a satellite accumulation area (SAA), until collection.[2]
-
The storage area should be away from general laboratory traffic and clearly marked.
Disposal and Documentation
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3][4]
-
Complete all required waste disposal forms or manifests as per your institution's procedures. Accurate documentation is crucial for regulatory compliance.
-
The final disposal method will typically be incineration at a licensed hazardous waste facility.[3][4]
Experimental Protocols Referenced
The procedures outlined in this document are based on general best practices for the disposal of investigational drugs and active pharmaceutical ingredients, as specific experimental protocols for this compound disposal are not available. The core principle is the complete containment and destruction of the compound in a manner that prevents environmental release, typically through high-temperature incineration by a certified waste management vendor.[3][4]
Mandatory Visualizations
The following diagrams illustrate the procedural workflow for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Procedural flow for cleaning up a this compound spill.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Lanisidenib
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of investigational compounds like Lanisidenib is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. The following procedural, step-by-step guidance is based on established safety protocols for handling potent research compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound. The recommendations are derived from safety guidelines for similar chemical entities.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to treat it as a potentially hazardous substance. Based on SDS for similar research compounds, this compound may be harmful if swallowed, cause skin irritation, and serious eye irritation.[1][2] It may also have the potential for reproductive toxicity and could cause damage to organs through prolonged or repeated exposure. Therefore, a thorough risk assessment should be conducted before any handling of the compound.
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense to minimize exposure to this compound.[3][4] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications |
| Low-Risk Activities (e.g., weighing in a ventilated balance enclosure, preparing dilute solutions in a fume hood) | - Lab Coat- Safety Glasses with side shields- Nitrile Gloves (double-gloving recommended) | - Standard lab coat.- ANSI Z87.1 compliant.- ASTM D6319 compliant. Check for breakthrough times with the solvent being used. |
| High-Risk Activities (e.g., handling bulk powder, potential for aerosol generation, spill cleanup) | - Chemical Resistant Gown or Coveralls- Chemical Safety Goggles or Face Shield- Double Nitrile Gloves- Respiratory Protection | - Disposable, liquid-resistant.- ANSI Z87.1 compliant.- Check for breakthrough times. Consider thicker, chemical-resistant gloves.- NIOSH-approved respirator (e.g., N95 for powders, or an air-purifying respirator with appropriate cartridges for vapors).[5] |
It is imperative that all personnel are trained on the proper donning, doffing, and disposal of PPE to prevent cross-contamination. [4]
Safe Handling Workflow
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow diagram illustrates the key steps from preparation to disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the material into a sealed container for disposal. Decontaminate the area. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, weigh boats, and other solid materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant waste container. Do not dispose of down the drain.[6]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[7]
All waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.[1][8]
PPE Selection Logic
The level of PPE required is directly related to the potential for exposure. The following diagram outlines the decision-making process for selecting the appropriate level of protection.
By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment. Continuous evaluation of laboratory practices and adherence to institutional safety guidelines are essential for maintaining the highest standards of laboratory safety.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 4. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nems.nih.gov [nems.nih.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
